FT671
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FT671: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its mechanism of action in cancer cells is centered on the stabilization of the tumor suppressor protein p53. By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of p53, triggering the transcription of downstream target genes involved in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: The USP7-MDM2-p53 Axis
The primary molecular target of this compound is USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis.[1] this compound binds to a dynamic pocket near the catalytic center of USP7, effectively inhibiting its enzymatic activity.[1]
A crucial substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53.[1] In normal cellular processes, USP7 removes ubiquitin chains from MDM2, protecting it from proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1] The reduction in MDM2 levels allows for the stabilization and accumulation of p53.[1]
Elevated p53 levels then lead to the transcriptional activation of its target genes, including CDKN1A (encoding p21) and BBC3 (encoding PUMA), which are key effectors of cell cycle arrest and apoptosis, respectively.[1] This reactivation of the p53 pathway is the cornerstone of this compound's anti-cancer activity.
Beyond the MDM2-p53 axis, this compound has been shown to induce the degradation of other USP7 substrates implicated in cancer, such as N-Myc, UHRF1, and DNMT1.[1]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 65 nM | USP7 Catalytic Domain | [1] |
| IC50 (USP7 Inhibition) | 52 nM (USP7CD) | Biochemical Assay | [1] |
| IC50 (Cell Viability) | 33 nM | MM.1S (Multiple Myeloma) | [1] |
| p53 Upregulation | Time- and dose-dependent increase | HCT116, U2OS, MM.1S, IMR-32 | [1] |
| MDM2 Degradation | Observed after prolonged treatment | HCT116 | [1] |
| p21 Induction | Observed | HCT116, U2OS | [1] |
| N-Myc Degradation | Observed | IMR-32 (Neuroblastoma) | [1] |
| UHRF1 Degradation | Observed | HCT116, MM.1S | [1] |
| DNMT1 Degradation | Observed | HCT116, MM.1S | [1] |
Table 2: In Vivo Efficacy of this compound in MM.1S Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Reference |
| This compound | 100 mg/kg | Daily, Oral Gavage | Significant, dose-dependent | [1] |
| This compound | 200 mg/kg | Daily, Oral Gavage | Significant, dose-dependent | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits USP7, leading to MDM2 degradation, p53 stabilization, and downstream activation of cell cycle arrest and apoptosis pathways.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to characterize the in vitro and in vivo anti-cancer effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression model.
Western Blotting
This protocol is for analyzing the protein levels of p53, MDM2, and p21 in cancer cells treated with this compound.
-
Cell Lysis:
-
Culture cells (e.g., HCT116, U2OS) and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of p53 target genes.
-
RNA Extraction: Treat cells (e.g., HCT116) with this compound for a specified time. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for target genes (CDKN1A, BBC3, etc.) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MM.1S cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like p53).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers – the p53 pathway. Its selective inhibition of USP7 leads to the stabilization and activation of p53, resulting in cancer cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound.
References
FT671: A Technical Guide to p53 Stabilization via USP7 Inhibition
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of FT671, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The focus is on its role in the stabilization of the tumor suppressor protein p53.
Core Mechanism of Action
This compound is a non-covalent, selective inhibitor of USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cancer biology.[1][2] this compound binds to a dynamic pocket near the catalytic center of USP7, sterically hindering the binding of ubiquitin and thereby inhibiting its deubiquitinase activity.[3] The primary consequence of USP7 inhibition by this compound in the context of cancer therapy is the destabilization of its substrates, most notably the E3 ubiquitin ligase MDM2.[4]
The this compound-p53 Stabilization Pathway
In many cancer cells with wild-type p53, the tumor suppressor is kept at low levels through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation.[5][6] By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in cellular MDM2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Target |
| IC₅₀ | 52 nM | USP7 Catalytic Domain |
| Kd | 65 nM | USP7 Catalytic Domain |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ |
| MM.1S | Multiple Myeloma | 33 nM |
| LNCaP | Prostate Cancer | 15.43 ± 3.49 µM |
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Dosing | Outcome |
| MM.1S | 100 mg/kg and 200 mg/kg, daily oral gavage | Significant, dose-dependent inhibition of tumor growth |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are outlines of key methodologies used to characterize the effects of this compound.
Western Blotting for Protein Level Analysis
Objective: To determine the effect of this compound on the protein levels of p53, MDM2, and p53 target genes like p21.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116, U2OS, MM.1S) are cultured to ~70-80% confluency and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20-24 hours).[3]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-time PCR for Gene Expression Analysis
Objective: To quantify the mRNA levels of p53 target genes (e.g., CDKN1A/p21, BBC3/PUMA, MDM2) following this compound treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound as described for Western blotting. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
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Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes and a housekeeping gene (e.g., GAPDH). The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The luminescence data is normalized to the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
Xenograft Mouse Models
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of cancer cells (e.g., MM.1S).[4]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically by oral gavage, at specified doses and schedules.[7] The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic strategy for cancers that retain wild-type p53. Its ability to selectively inhibit USP7 leads to the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions. The preclinical data demonstrate potent in vitro and in vivo anti-tumor activity. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Target Validation of FT671 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of FT671, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in the HCT116 human colon cancer cell line. This document details the mechanism of action, experimental protocols, and key data supporting the engagement of this compound with its intended target.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, establishing its potency and binding affinity for USP7.
| Parameter | Value | Description |
| IC50 (USP7CD) | 52 nM | Half-maximal inhibitory concentration against the USP7 catalytic domain[1]. |
| IC50 (USP7C-term) | 69 nM | Half-maximal inhibitory concentration against the C-terminal domain of USP7[2]. |
| Kd (USP7CD) | 65 nM | Dissociation constant for the binding of this compound to the USP7 catalytic domain[1]. |
| Cell Proliferation IC50 (MM.1S) | 33 nM | Half-maximal inhibitory concentration for blocking the proliferation of MM.1S multiple myeloma cells[2]. |
The USP7-MDM2-p53 Signaling Pathway
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the p53 tumor suppressor pathway. In unstressed cells, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, targets p53 for ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low.
This compound inhibits the catalytic activity of USP7. This inhibition leads to the destabilization and degradation of MDM2. The reduction in MDM2 levels results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (p21) and MDM2 (as part of a negative feedback loop), leading to cell cycle arrest and apoptosis.[1][2]
Experimental Workflow for this compound Target Validation
The validation of USP7 as the cellular target of this compound in HCT116 cells involves a series of experiments to demonstrate target engagement and downstream pharmacological effects. The workflow begins with cell culture and treatment, followed by assays to measure changes in protein levels, gene expression, and cell viability.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (ATCC CCL-247), human colorectal carcinoma.
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 70-90% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations. Treat HCT116 cells for the indicated times as specified in the subsequent protocols. A vehicle control (DMSO) should be run in parallel.
Western Blotting
This protocol is for assessing changes in the protein levels of USP7, MDM2, and p53.
-
Cell Lysis: After treatment with this compound for 20 hours, wash HCT116 cells with ice-cold PBS.[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-USP7 (1:1000)
-
Mouse anti-p53 (DO-1) (1:1000)
-
Mouse anti-MDM2 (SMP14) (1:500)
-
Mouse anti-β-actin (1:5000) or anti-Vinculin (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of p53 target genes.
-
RNA Extraction: Treat HCT116 cells with 10 µM this compound for 24 hours.[3] Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Primer Sequences:
-
CDKN1A (p21): Forward - 5'-GGCAGACCAGCATGACAGATT-3', Reverse - 5'-GCGGATTAGGGCTTCCTCTT-3'
-
MDM2: Forward - 5'-GAATCTACAGGGACGCCATC-3', Reverse - 5'-CTTTCATCAGCATCAGGGGA-3'
-
GAPDH (housekeeping gene): Forward - 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed HCT116 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration to determine the IC50 value.
In Vivo Ubiquitination Assay (Immunoprecipitation)
This protocol is to assess the ubiquitination status of MDM2.
-
Cell Treatment and Lysis: Treat HCT116 cells with this compound. For detecting changes in ubiquitination, it is often necessary to also treat with a proteasome inhibitor like MG132 (10 µM) for the last 4-6 hours of the this compound treatment to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
-
Washes: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2. The input lysates should also be probed for total MDM2 and a loading control.
Logical Framework for Target Validation
The following diagram illustrates the logical flow of reasoning for confirming that the observed cellular effects of this compound are a direct result of USP7 inhibition.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of FT671 on MDM2 Degradation
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with a specific focus on its role in promoting the degradation of the E3 ubiquitin ligase MDM2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action: this compound and the USP7-MDM2-p53 Axis
This compound is a potent and selective small molecule inhibitor of USP7.[1] USP7 is a deubiquitinase (DUB) that removes ubiquitin tags from its substrate proteins, thereby rescuing them from proteasomal degradation.[2] One of the critical substrates of USP7 is MDM2, a primary negative regulator of the p53 tumor suppressor.[3]
Under normal physiological conditions, USP7 stabilizes MDM2 by deubiquitinating it.[3] MDM2, in turn, acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation, thus keeping p53 levels low.[4][5]
This compound disrupts this cycle by binding to a dynamic pocket near the catalytic center of USP7, inhibiting its deubiquitinase activity.[1] This inhibition leads to an increase in the ubiquitination of MDM2, marking it for degradation by the proteasome.[1][6] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[1][3] Elevated p53 can then transactivate its target genes, which are involved in critical anti-tumor responses such as cell cycle arrest and apoptosis.[1][4] This mechanism makes this compound a promising therapeutic agent in cancers with wild-type p53.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | USP7 Enzymatic Activity | 69 nM | [3] |
| Kd | USP7 Catalytic Domain | 65 nM | [2][3] |
| Cellular IC₅₀ | USP7 Probe Reactivity (MCF7 cells) | ~0.1 - 2 µM | [1] |
| Proliferation IC₅₀ | MM.1S Multiple Myeloma Cells | 33 nM | [1][3][6] |
Table 2: In Vivo Activity of this compound
| Parameter | Model | Dosing | Outcome | Reference |
| Tumor Growth | MM.1S Xenograft Mouse Model | 100 mg/kg & 200 mg/kg (daily, oral) | Significant dose-dependent tumor growth inhibition | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of this compound on MDM2 degradation and downstream signaling.
Western Blotting for Protein Level Analysis
Western blotting is used to detect changes in the protein levels of USP7 substrates (MDM2) and downstream effectors (p53, p21) following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells, such as HCT116 or U2OS, and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1-10 µM) or DMSO as a vehicle control for a specified duration (e.g., 20-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS.[7] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., Vinculin, β-actin) overnight at 4°C.[1]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
In Vivo Ubiquitination Assay
This assay is performed to directly measure the ubiquitination status of MDM2 after inhibiting USP7 with this compound.
Protocol:
-
Cell Culture and Transfection (Optional): For enhanced signal, cells (e.g., HEK293T) can be transfected with plasmids encoding His-tagged Ubiquitin (His-Ub) and the protein of interest if endogenous levels are low.[9]
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time. Include a proteasome inhibitor (e.g., MG132) in the final hours of treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis under Denaturing Conditions: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and heat to dissociate protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP):
-
Dilute the denatured lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysate with an antibody targeting MDM2 overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on MDM2. A "smear" or ladder of high-molecular-weight bands indicates increased ubiquitination.[9][10]
Conclusion
This compound effectively inhibits USP7, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1] This disruption of the USP7-MDM2 axis causes the stabilization and activation of the p53 tumor suppressor, providing a clear mechanism for its anti-cancer effects in preclinical models.[1][3] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of USP7 inhibitors as a targeted cancer therapy.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the degradation function of Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. bio-rad.com [bio-rad.com]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
FT671: A Technical Guide to its Role in Deubiquitinating Enzyme Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that has emerged as a significant therapeutic target in oncology.[1][2][3] USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[4][5] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][5] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][6] This guide provides an in-depth overview of the mechanism of action of this compound, its impact on deubiquitinating enzyme pathways, and relevant experimental data and protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its target, USP7.
| Parameter | Value | Target | Notes | Reference |
| Kd | 65 nM (s.e.m. range: 45-92 nM) | USP7 catalytic domain (USP7CD) | Apparent dissociation constant. | [2] |
| IC50 | 52 nM (s.e.m. range: 29-94 nM) | USP7CD | Half-maximal inhibitory concentration. | [2][3][6] |
| IC50 | 69 nM (s.e.m. range: 39-120 nM) | USP7C-term (residues 208-1102) | Inhibition of a more active form of USP7. | [2] |
| Cell Proliferation IC50 | 33 nM | MM.1S multiple myeloma cells | Measured by CellTiter-Glo assay after 120 hours. | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a non-covalent inhibitor of USP7.[3][7] Co-crystal structures reveal that this compound binds to a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[2] This binding sterically hinders the interaction of ubiquitin with the enzyme's active site, thereby preventing the deubiquitination of USP7 substrates.[4][8]
The primary downstream effect of this compound-mediated USP7 inhibition is the reactivation of the p53 tumor suppressor pathway.[2] In many cancers, p53 is kept inactive through continuous degradation mediated by the E3 ligase MDM2.[2] USP7 counteracts this by deubiquitinating and stabilizing MDM2. By inhibiting USP7, this compound disrupts this stabilization, leading to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[2] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53.[2] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which promotes cell cycle arrest, and BBC3 (encoding PUMA), which is involved in apoptosis.[2][3][6]
Beyond the p53-MDM2 axis, this compound has been shown to induce the degradation of other USP7 substrates, such as N-Myc in neuroblastoma cells, and UHRF1 and DNMT1, which are involved in DNA methylation and chromatin regulation.[2]
References
- 1. FT-671 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of FT671: A Selective USP7 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FT671 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the p53-MDM2 tumor suppressor pathway. By removing ubiquitin chains from MDM2, an E3 ubiquitin ligase, USP7 prevents its degradation and thereby promotes the degradation of the p53 tumor suppressor. Inhibition of USP7 with this compound leads to the stabilization of MDM2 substrates, including MDM2 itself, resulting in the activation of p53 and subsequent downstream anti-tumor effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols.
Biochemical Characterization
This compound demonstrates high affinity and potent inhibition of USP7 in biochemical assays. Its selectivity has been rigorously profiled against a panel of other deubiquitinating enzymes, highlighting its specific activity towards USP7.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Value | Assay Method |
| IC50 (USP7) | 52 nM[1] | FRET-based enzymatic assay |
| Kd (USP7) | 65 nM[1] | Surface Plasmon Resonance (SPR) |
| Selectivity | Exclusive inhibition of USP7 in a panel of 38 DUBs | Biochemical assay |
Cellular Characterization
In cellular contexts, this compound effectively engages USP7, leading to the expected downstream modulation of the p53-MDM2 signaling pathway. This results in potent anti-proliferative effects in cancer cell lines with wild-type p53.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Proliferation) | Assay Method |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but shown to increase p53 levels[1] | Cell-based assays |
| U2OS | Osteosarcoma | Not explicitly stated, but shown to increase p53 levels[1] | Cell-based assays |
| MM.1S | Multiple Myeloma | 33 nM[1] | CellTiter-Glo |
Mechanism of Action
This compound functions as a non-covalent, allosteric inhibitor of USP7.[1] Co-crystal structures reveal that this compound binds to a dynamic pocket near the catalytic center of USP7, distinct from the ubiquitin-binding site.[1] This binding event stabilizes an auto-inhibited conformation of the enzyme, preventing it from engaging with and deubiquitinating its substrates.
The downstream consequence of USP7 inhibition by this compound is the stabilization of p53.[1] This occurs through the following signaling cascade:
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
USP7 Enzymatic Assay (FRET-based)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Methodology:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.05% (v/v) Tween-20, 5 mM DTT.
-
Enzyme: Recombinant human USP7 is diluted in assay buffer.
-
Substrate: A fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110, is used.[2]
-
Procedure:
-
In a 384-well plate, add this compound at various concentrations.
-
Add the diluted USP7 enzyme and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the ubiquitin substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity (Kd) of this compound to USP7.
Methodology:
-
Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant human USP7 is immobilized on the sensor chip surface via amine coupling.
-
Analyte Binding: A series of this compound concentrations are injected over the chip surface.
-
Data Collection: The binding events are monitored in real-time as a change in resonance units (RU).
-
Data Analysis: The association and dissociation rates are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells to determine the anti-proliferative IC50 of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 120 hours).[1]
-
Assay Procedure:
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using a dose-response curve fit.
Western Blotting for p53 and MDM2
Western blotting is used to assess the protein levels of p53 and MDM2 in cells treated with this compound.
Methodology:
-
Cell Treatment: Plate cells (e.g., HCT116, U2OS) and treat with various concentrations of this compound for a specified time (e.g., 20 hours).[1]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is performed to measure the mRNA expression levels of p53 target genes.
Methodology:
-
Cell Treatment: Treat cells (e.g., HCT116) with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[1]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., CDKN1A (p21), BBC3 (PUMA), and MDM2).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression relative to a vehicle-treated control using the ΔΔCt method.
Conclusion
The in vitro characterization of this compound has established it as a potent, selective, and cell-active inhibitor of USP7. Its well-defined mechanism of action, involving the allosteric inhibition of USP7 and subsequent activation of the p53 pathway, provides a strong rationale for its further development as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this compound and other USP7 inhibitors.
References
FT671: A Technical Guide to Inducing Apoptosis in Tumor Cells via USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). By targeting USP7, this compound disrupts the degradation of key tumor suppressor proteins, most notably p53, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the regulation of protein stability. In many cancers, USP7 is overexpressed and contributes to tumorigenesis by stabilizing oncoproteins and destabilizing tumor suppressors. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.
This compound is a small molecule inhibitor that binds to a dynamic pocket near the catalytic triad of USP7, sterically hindering the binding of ubiquitin and thereby inhibiting its deubiquitinating activity. This leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis, leading to programmed cell death in tumor cells.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 | MM.1S | Multiple Myeloma | 33 nM | [1] |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but western blot shows p53 stabilization at µM concentrations. | [1] | |
| U2OS | Bone Osteosarcoma | Not explicitly stated, but western blot shows p53 stabilization at µM concentrations. | [1] | |
| Kd | USP7 catalytic domain | - | 65 nM | [1] |
Table 2: In Vivo Efficacy of this compound in MM.1S Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 100 mg/kg (daily oral gavage) | Significant dose-dependent inhibition | [1] |
| This compound | 200 mg/kg (daily oral gavage) | Significant dose-dependent inhibition | [1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway for Apoptosis Induction
The following diagram illustrates the signaling pathway through which this compound induces apoptosis in tumor cells.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the methodology used to determine the IC50 of this compound in MM.1S cells.[1]
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a general protocol for assessing apoptosis by flow cytometry.
-
Cell Culture and Treatment: Culture cancer cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is based on the methods used to detect changes in p53 and MDM2 levels following this compound treatment.[1]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor cells by inhibiting USP7 and subsequently activating the p53 pathway. The data presented in this guide demonstrate its potency in vitro and in vivo. The provided experimental protocols and workflows offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other USP7 inhibitors. Further studies are warranted to explore the full clinical potential of this compound in various cancer types.
References
FT671: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] By targeting the catalytic domain of USP7, this compound effectively disrupts the deubiquitination of key cellular proteins, leading to significant downstream effects on cell cycle regulation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed protocols for key experimental assays.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes by removing ubiquitin from its substrate proteins, thereby rescuing them from proteasomal degradation. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. In many cancers, the p53 pathway is inactivated through overexpression of MDM2. By inhibiting USP7, this compound offers a therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
Mechanism of Action of this compound
This compound is a non-covalent inhibitor that binds to the catalytic domain of USP7 with high affinity.[1] This binding event competitively inhibits the deubiquitinating activity of USP7. The primary consequence of USP7 inhibition by this compound is the destabilization of its substrate, MDM2. The subsequent degradation of MDM2 leads to the stabilization and accumulation of the p53 tumor suppressor protein.[2]
Elevated levels of p53, a potent transcription factor, result in the transcriptional activation of its downstream target genes. Among these is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. The p21 protein is a critical regulator of cell cycle progression, primarily inducing a G1 phase arrest.[2][3][4][5]
Signaling Pathway Diagram
Impact on Cell Cycle Progression
Treatment of cancer cell lines with this compound leads to a robust G1 cell cycle arrest. This effect is a direct consequence of the p53-mediated induction of p21. The p21 protein binds to and inhibits the activity of cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition. By halting the cell cycle in G1, this compound prevents cancer cells from replicating their DNA and proliferating.
Quantitative Data
While direct quantitative data for this compound's effect on cell cycle phase distribution from publicly available literature is limited, the expected outcome based on its mechanism of action is an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The table below presents representative data from a study on a different compound that also induces G1 arrest in HCT116 cells, illustrating the anticipated effect of this compound.
Table 1: Representative Cell Cycle Distribution in HCT116 Cells After Treatment with a G1 Arrest-Inducing Agent
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| G1 Arrest Agent (24h) | 68.5 | 15.3 | 16.2 |
Note: This data is representative and not from direct this compound treatment. It serves to illustrate the expected shift in cell cycle phases.
Cell Viability Data
This compound has been shown to block the proliferation of multiple myeloma (MM.1S) cells with an IC50 of 33 nM as determined by the CellTiter-Glo assay.[2][6]
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Value |
| MM.1S | CellTiter-Glo | IC50 | 33 nM |
Experimental Protocols
Cell Culture
HCT116 and U2OS cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
Objective: To analyze the protein levels of p53, MDM2, and p21 following this compound treatment.
Workflow Diagram:
Protocol:
-
Cell Treatment: Seed HCT116 or U2OS cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 20 hours).[7]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or Vinculin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and MDM2, after this compound treatment.
Protocol:
-
RNA Extraction: Treat HCT116 cells with 10 µM this compound for 24 hours.[7] Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed MM.1S cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 120 hours.[6]
-
Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time points.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
This compound is a selective USP7 inhibitor that effectively induces G1 cell cycle arrest in cancer cells. Its mechanism of action, centered on the stabilization of p53 and subsequent induction of p21, provides a strong rationale for its development as an anticancer therapeutic. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the cellular effects of this compound and other USP7 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
FT671 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes by controlling the stability of key proteins.[1][3] Inhibition of USP7 by this compound leads to the destabilization of its substrates, most notably MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, this compound stabilizes p53, leading to the activation of p53 target genes, which can induce cell cycle arrest and apoptosis in cancer cells.[1][3][5] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its solubility, preparation, and mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (USP7) | 52 nM | In vitro enzymatic assay | [1][6] |
| K_d_ (USP7) | 65 nM | In vitro binding assay | [1][6] |
| IC₅₀ (Cell Proliferation) | 33 nM | MM.1S (Multiple Myeloma) | [5] |
| Solubility in DMSO | 50 mg/mL (93.72 mM) | - | [6] |
| Typical Cell Culture Concentration | 0.1 - 10 µM | U2OS, HCT116 | [5][7] |
| Molecular Weight | 533.48 g/mol | - | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 533.48 g/mol * (1000 mg / 1 g) = 5.33 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, this will be 1 mL for 5.33 mg.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication:
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[6] The solution should become clear.
-
-
Sterilization (Optional):
-
If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the this compound stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation:
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow: this compound Preparation for Cell Culture
The following diagram outlines the workflow for preparing this compound for use in cell culture experiments.
References
- 1. This compound supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 2. FT-671 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: FT671 for U2OS Cells
These application notes provide a comprehensive guide for researchers utilizing FT671, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in U2OS (human bone osteosarcoma) cells. This document includes effective concentrations, detailed experimental protocols, and key signaling pathway information.
Overview and Mechanism of Action
This compound is a non-covalent, small-molecule inhibitor of USP7 with high affinity and specificity.[1][2][3] USP7 is a deubiquitinase that plays a critical role in regulating the stability of numerous cellular proteins, including the E3 ubiquitin ligase MDM2.[1] MDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation.
By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its destabilization.[1][4] This reduces the MDM2-mediated degradation of p53, resulting in the accumulation and activation of p53.[4] Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and BBC3 (encoding PUMA), which can induce cell cycle arrest and apoptosis.[3][4] In U2OS cells, treatment with this compound has been shown to effectively increase p53 protein levels.[3][4]
Signaling Pathway of this compound Action
Caption: The inhibitory action of this compound on the USP7-MDM2-p53 signaling axis.
Effective Concentration and Activity Data
The effective concentration of this compound can vary based on the cell line and the endpoint being measured. The data below summarizes key quantitative findings for this compound, with specific results for U2OS cells highlighted.
| Parameter | Cell Line | Concentration / IC₅₀ | Time | Notes | Reference |
| p53 Stabilization | U2OS | 0.1 - 10 µM | 20 h | Causes a dose-dependent increase in p53 protein levels. | [4][5] |
| p53 Stabilization | HCT116 | 10 µM | 20 h | Leads to increased p53 protein levels. | [4] |
| Target Gene Induction | HCT116 | 10 µM | 24 h | Induces p53 target genes including CDKN1A and BBC3. | [4] |
| Cell Viability | MM.1S | 33 nM | 120 h | Potent inhibition of cell proliferation. | [6] |
| Enzymatic Inhibition | N/A | 52 nM (USP7CD) | N/A | Half-maximal inhibitory concentration against the USP7 catalytic domain. | [3][4][7] |
| Binding Affinity (Kd) | N/A | 65 nM | N/A | Dissociation constant for binding to the USP7 catalytic domain. | [3][7] |
Experimental Protocols
The following are detailed protocols for treating U2OS cells with this compound and assessing its biological effects.
General Cell Culture and Treatment
-
Cell Line: U2OS (ATCC® HTB-96™).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Plate U2OS cells at a density of 0.2 x 10⁶ to 0.5 x 10⁶ cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control and incubate for the desired duration (e.g., 20-24 hours for protein or gene expression analysis).[4]
Experimental Workflow: Protein Analysis
Caption: A standard workflow for Western blot analysis of p53 levels in U2OS cells after this compound treatment.
Western Blotting for p53 Stabilization
This protocol is used to detect changes in protein levels following this compound treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA lysis buffer containing protease and phosphatase inhibitors.[4] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol measures changes in the mRNA levels of p53 target genes.
-
RNA Extraction: Following treatment with this compound for 24 hours, harvest cells and extract total RNA using an RNA purification kit according to the manufacturer's instructions.[4]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for targets like CDKN1A, BBC3, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability Assay
This protocol assesses the effect of this compound on U2OS cell proliferation and viability.
-
Cell Seeding: Seed U2OS cells (e.g., 3,000-5,000 cells/well) into a 96-well plate and allow them to attach for 24 hours.[8]
-
Compound Treatment: Treat the cells with a range of this compound concentrations in triplicate. Include a vehicle-only control and a no-cell (blank) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72-120 hours).[6][9]
-
Assay: Perform a viability assay using a reagent such as CellTiter-Glo®, MTT, or AlamarBlue®.[6][8][10]
-
For CellTiter-Glo: Add the reagent directly to the wells, incubate as per the manufacturer's protocol, and measure luminescence.
-
For MTT: Add MTT reagent, incubate for 2-4 hours to allow formazan crystal formation, then solubilize the crystals with DMSO or a solubilization buffer and measure absorbance at 570 nm.[8]
-
-
Data Analysis: Normalize the results to the vehicle-treated wells and plot the percentage of cell viability against the log of this compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
References
- 1. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
Application Notes: Monitoring p53 Activation by FT671 Using Western Blot
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its activation in response to cellular stress, such as DNA damage, triggers cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3] Dysregulation of the p53 pathway is a hallmark of many cancers.[4][5] One key regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][5] The deubiquitinase USP7 (ubiquitin-specific protease 7) can reverse this process by deubiquitinating and stabilizing MDM2.[4][6]
FT671 is a potent and selective small molecule inhibitor of USP7.[4][6] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[4][6] This, in turn, prevents the degradation of p53, leading to its accumulation and activation in cancer cells.[4][6] Activated p53 can then induce the expression of its target genes, such as the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and tumor growth inhibition.[4][6] This application note provides a detailed protocol for monitoring the activation of p53 in response to this compound treatment using the Western blot technique.
Key Signaling Pathway
The mechanism of this compound-induced p53 activation involves the inhibition of the deubiquitinating enzyme USP7. This leads to the degradation of MDM2, a negative regulator of p53. As MDM2 levels decrease, p53 is stabilized, accumulates in the nucleus, and transcriptionally activates its target genes, such as p21, to exert its tumor-suppressive functions.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Protocols
This protocol describes the treatment of cancer cell lines with this compound and subsequent analysis of p53 and p21 protein levels by Western blot.
Materials and Reagents
-
Cell Lines: Human colorectal carcinoma (HCT116) or bone osteosarcoma (U2OS) cells are suitable as they are known to respond to USP7 inhibition with p53 stabilization.[4]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-protein detection, BSA is recommended.[7]
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Rabbit anti-phospho-p53 (Ser15) antibody
-
Mouse anti-p21 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For capturing chemiluminescent signals.
Experimental Workflow
Caption: Workflow for Western blot analysis of p53 activation by this compound.
Procedure
-
Cell Seeding and Treatment:
-
Seed HCT116 or U2OS cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% or 12%).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-p53, anti-p21, or anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Presentation
The results of the Western blot analysis can be quantified by densitometry and presented in a tabular format for clear comparison. The protein levels of p53 and p21 should be normalized to the loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Total p53 and Phospho-p53 (Ser15) Levels in HCT116 Cells
| This compound Concentration (nM) | Treatment Time (hours) | Relative Total p53 Level (Normalized to β-actin) | Relative Phospho-p53 (Ser15) Level (Normalized to Total p53) |
| 0 (Vehicle) | 24 | 1.0 | 1.0 |
| 10 | 24 | Data | Data |
| 50 | 24 | Data | Data |
| 100 | 24 | Data | Data |
| 500 | 24 | Data | Data |
Table 2: Effect of this compound on p21 Protein Expression in HCT116 Cells
| This compound Concentration (nM) | Treatment Time (hours) | Relative p21 Level (Normalized to β-actin) |
| 0 (Vehicle) | 24 | 1.0 |
| 10 | 24 | Data |
| 50 | 24 | Data |
| 100 | 24 | Data |
| 500 | 24 | Data |
Note: The "Data" fields in the tables should be populated with the quantitative results from the densitometric analysis of the Western blots.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the ECL substrate is fresh and active.
-
For phospho-proteins, consider using a phosphatase inhibitor during cell lysis and blocking with BSA instead of milk.[7]
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Decrease the concentration of primary and/or secondary antibodies.
-
Ensure the blocking step is sufficient.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
By following this detailed protocol, researchers can effectively monitor and quantify the activation of the p53 pathway in response to this compound treatment, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Cell Viability Assay with FT671 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT671 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression and apoptosis, most notably MDM2, a primary negative regulator of the p53 tumor suppressor.[3][4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1][5] This, in turn, prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[6] The resulting accumulation and activation of p53 can trigger the transcription of downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells.[3][5]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based ATP assay, specifically the CellTiter-Glo® Luminescent Cell Viability Assay. This assay provides a quantitative measure of metabolically active cells, which is a direct indicator of cell viability.
Principle of the Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker for metabolically active cells.[7] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and its substrate, D-luciferin. In the presence of ATP, the luciferase catalyzes the oxidation of D-luciferin to produce oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present. The "add-mix-measure" format results in cell lysis and the generation of a stable "glow-type" luminescent signal.[7]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Selective, non-covalent inhibitor of USP7 | [2] |
| IC₅₀ for USP7 | 52 nM | [1][2] |
| Binding Affinity (Kd) for USP7 catalytic domain | 65 nM | [1][2] |
| Effect on MM.1S cell proliferation (IC₅₀) | 33 nM |
Table 2: Example Dose-Response Data of this compound on HCT116 Cells
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100 |
| 1 | 1,425,000 | 71,250 | 95 |
| 10 | 1,200,000 | 60,000 | 80 |
| 50 | 750,000 | 37,500 | 50 |
| 100 | 300,000 | 15,000 | 20 |
| 500 | 75,000 | 3,750 | 5 |
| 1000 | 15,000 | 750 | 1 |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., HCT116, U2OS, MM.1S)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well opaque-walled microplates, sterile, tissue culture treated
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer capable of reading 96-well plates
-
Multichannel pipette
-
Orbital shaker
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Seeding
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for HCT116).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
This compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (CellTiter-Glo® Protocol)
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL of reagent for 100 µL of medium).[8]
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence value of the background control wells (medium only) from all other luminescence readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
Caption: this compound inhibits USP7, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Caption: Experimental workflow for the cell viability assay with this compound treatment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. ch.promega.com [ch.promega.com]
Application Notes and Protocols for FT671 in Mouse Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of FT671, a selective inhibitor of ubiquitin-specific protease 7 (USP7), in preclinical mouse models of multiple myeloma. This compound has demonstrated significant dose-dependent inhibition of tumor growth in xenograft models by stabilizing the tumor suppressor p53.[1][2] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a validated therapeutic target in multiple myeloma. USP7 is a deubiquitinating enzyme that plays a crucial role in the p53-MDM2 pathway. By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, leading to an accumulation of p53 and the activation of p53 target genes, ultimately resulting in tumor growth inhibition.[1][2] In the MM.1S multiple myeloma cell line, this compound has an in vitro IC50 of 33 nM.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in preclinical multiple myeloma models.
Table 1: In Vivo Efficacy of this compound in MM.1S Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | Non-obese diabetic/severe combined immunodeficient (NOD-SCID) | [1][2] |
| Cell Line | MM.1S | [1][2] |
| Administration Route | Oral Gavage | [1][2] |
| Dosing Schedule | Daily | [1][2] |
| Treatment Dose 1 | 100 mg/kg | [1][2] |
| Treatment Dose 2 | 200 mg/kg | [1][2] |
| Vehicle | 10% N,N-dimethylacetamide (DMA) / 90% Polyethylene glycol 400 (PEG400) | |
| Outcome | Significant dose-dependent tumor growth inhibition | [1][2] |
| Toxicity | Well-tolerated, no significant weight loss | [1][2] |
Table 2: Pharmacodynamic Effects of this compound in MM.1S Xenograft Model
| Parameter | Value | Reference |
| Doses | 25 mg/kg, 75 mg/kg, 200 mg/kg | |
| Administration | Single Oral Gavage | |
| Biomarker | p53 stabilization in tumor tissue | [2] |
| Time Points | Shortly after dosing and at 24 hours post-dose | [2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound compound
-
N,N-dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
To prepare the 10% DMA / 90% PEG400 vehicle, combine 1 part DMA with 9 parts PEG400 in a sterile tube.
-
Vortex thoroughly until a homogenous solution is achieved.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 10% DMA / 90% PEG400 vehicle to the this compound powder.
-
Vortex the mixture vigorously until the compound is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Prepare fresh formulations daily before administration.
-
MM.1S Xenograft Mouse Model and this compound Efficacy Study
Materials:
-
MM.1S multiple myeloma cells
-
NOD-SCID mice (6-8 weeks old, female)
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
This compound formulation and vehicle control
Procedure:
-
Cell Culture:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Tumor Cell Implantation:
-
Harvest MM.1S cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend them in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each NOD-SCID mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with comparable mean tumor volumes.
-
-
This compound Administration:
-
Administer this compound (100 mg/kg or 200 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the body weight of the mice throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
-
Pharmacodynamic Study of p53 Stabilization
Materials:
-
Tumor-bearing mice from the xenograft model
-
This compound formulation and vehicle control
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Materials for Western blotting
Procedure:
-
This compound Administration:
-
Use tumor-bearing mice with established MM.1S xenografts.
-
Administer a single dose of this compound (25, 75, or 200 mg/kg) or vehicle control via oral gavage.
-
-
Tissue Collection:
-
At specified time points after dosing (e.g., 2, 4, 8, and 24 hours), euthanize a subset of mice from each group.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen. Store the samples at -80°C until further processing.
-
-
Protein Extraction from Tumor Tissue:
-
Place the frozen tumor tissue in a pre-chilled mortar and grind it into a fine powder using a pestle.
-
Transfer the powdered tissue to a tube containing ice-cold protein extraction buffer.
-
Homogenize the tissue using a mechanical homogenizer or by sonicating on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting for p53:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for p53.
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Visualizations
Caption: Signaling pathway of this compound in multiple myeloma.
References
Application Note: Real-time PCR Analysis of p53 Target Gene Expression Following FT671 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation.[1][2] Its activation in response to cellular stress, such as DNA damage or oncogene activation, can lead to cell cycle arrest, apoptosis, or senescence, thereby eliminating potentially cancerous cells.[1][3] The function of p53 is tightly regulated, in part by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4][5]
FT671 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[6][7] USP7 is a deubiquitinase that stabilizes several proteins, including MDM2.[4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[6][7] This reduction in MDM2 levels results in the stabilization and accumulation of p53, leading to the transcriptional activation of its downstream target genes.[6][7][8] This application note provides a detailed protocol for the analysis of p53 target gene expression in cancer cell lines treated with this compound using real-time quantitative polymerase chain reaction (RT-qPCR).
Principle
This protocol outlines the steps for treating a cancer cell line with this compound, followed by RNA extraction, reverse transcription to complementary DNA (cDNA), and subsequent quantification of p53 target gene expression by RT-qPCR. The relative expression of target genes is normalized to an internal control gene (e.g., GAPDH, ACTB) and compared to a vehicle-treated control to determine the fold change in gene expression.
Data Presentation
Treatment of cancer cell lines with this compound is expected to upregulate the expression of key p53 target genes. The following table summarizes representative quantitative data on the fold change in gene expression for selected p53 target genes after this compound treatment.
| Target Gene | Gene Symbol | Function | Representative Fold Change (this compound vs. Vehicle) |
| Cyclin-Dependent Kinase Inhibitor 1A | CDKN1A (p21) | Cell cycle arrest | 5 - 15 fold |
| BCL2 Binding Component 3 | BBC3 (PUMA) | Apoptosis | 4 - 10 fold |
| Mouse Double Minute 2 Homolog | MDM2 | p53 negative regulator | 3 - 8 fold |
| Ribosomal Protein S27 Like | RPS27L | Ribosomal biogenesis, stress response | 2 - 6 fold |
Note: Fold change values are illustrative and can vary depending on the cell line, this compound concentration, and treatment duration.
Experimental Protocols
Materials
-
Cancer cell line (e.g., HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
RT-qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Nuclease-free water
-
Primers for p53 target genes (CDKN1A, BBC3, MDM2, RPS27L) and a reference gene (GAPDH, ACTB)
-
RT-qPCR instrument and compatible plates/tubes
Cell Treatment
-
Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
The next day, treat the cells with the desired concentration of this compound (e.g., 1 µM, 10 µM) or an equivalent volume of vehicle (DMSO).
-
Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).
RNA Extraction
-
After treatment, aspirate the cell culture medium and wash the cells once with PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix according to the manufacturer's instructions. Typically, this involves combining the extracted RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
The resulting cDNA can be stored at -20°C until use.
Real-time PCR (RT-qPCR)
-
Prepare the RT-qPCR reaction mix by combining the cDNA template, forward and reverse primers for the gene of interest, RT-qPCR master mix, and nuclease-free water.
-
Set up the reactions in a 96-well RT-qPCR plate, including a no-template control for each primer set.
-
Run the RT-qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.
Data Analysis
-
Determine the cycle threshold (Ct) values for each gene in both the this compound-treated and vehicle-treated samples.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle-treated sample from the ΔCt of the this compound-treated sample (ΔΔCt = ΔCtthis compound - ΔCtvehicle).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
Caption: this compound inhibition of USP7 leads to p53 activation.
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. google.com [google.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FT671 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT671 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a critical role in the stabilization of several key oncoproteins, including MDM2 and N-Myc. In neuroblastoma, a pediatric cancer of the sympathetic nervous system, amplification of the MYCN oncogene is a hallmark of aggressive, high-risk disease. The N-Myc protein is stabilized by USP7, making USP7 a compelling therapeutic target. This compound treatment leads to the degradation of N-Myc and the upregulation of the tumor suppressor p53 in the IMR-32 neuroblastoma cell line.[1] These application notes provide a comprehensive guide for the use of this compound in neuroblastoma cell line research, including detailed protocols for key experiments and expected outcomes.
Data Presentation
The following tables summarize quantitative data for a second-generation USP7 inhibitor, Almac4, in various neuroblastoma cell lines. This data is presented as a proxy for the expected activity of this compound, given their similar mechanism of action.
Table 1: IC50 Values of a USP7 Inhibitor (Almac4) in Neuroblastoma Cell Lines
| Cell Line | TP53 Status | MYCN Status | IC50 (µM) |
| SK-N-SH | Wild-Type | Non-amplified | 0.22 |
| NB-10 | Wild-Type | Non-amplified | 0.28 |
| CHP-212 | Wild-Type | Amplified | 0.35 |
| LAN-5 | Wild-Type | Amplified | 0.45 |
| IMR-32 | Wild-Type | Amplified | 0.55 |
| NBL-S | Wild-Type | Non-amplified | 0.65 |
| SK-N-BE(2) | Mutant | Amplified | >10 |
| SK-N-AS | Mutant | Non-amplified | >10 |
| NGP | Mutant | Amplified | >10 |
| Kelly | Mutant | Amplified | >10 |
| LA1-55N | Mutant | Non-amplified | >10 |
| CHP-134 | Null | Amplified | >10 |
Data adapted from a study on the USP7 inhibitor Almac4, as specific IC50 values for this compound in these cell lines are not publicly available.
Table 2: Summary of Expected Molecular Effects of this compound in p53 Wild-Type Neuroblastoma Cells
| Biomarker | Expected Effect | Time Course |
| USP7 Protein Levels | Decrease | 24-48 hours |
| MDM2 Protein Levels | Decrease | 24-48 hours |
| p53 Protein Levels | Increase | 24-48 hours |
| p21 (CDKN1A) Protein Levels | Increase | 24-48 hours |
| N-Myc Protein Levels | Decrease | 24-48 hours |
| Cleaved Caspase-3 | Increase | 48-72 hours |
| Cleaved PARP | Increase | 48-72 hours |
| CDKN1A mRNA Levels | Increase | 8-24 hours |
| MDM2 mRNA Levels | Increase | 8-24 hours |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its evaluation in neuroblastoma cell lines.
References
Application Notes and Protocols for FT671 Administration in Preclinical Cancer Models
Introduction
FT671 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cancer progression, most notably the E3 ubiquitin ligase MDM2.[1][3] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes the tumor suppressor protein p53, resulting in the activation of p53-mediated downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.[1][3] Additionally, this compound has been shown to induce the degradation of other oncoproteins such as N-Myc, UHRF1, and DNMT1, highlighting its potential as a broad-spectrum anti-cancer agent.[3]
These application notes provide detailed protocols for the administration of this compound in preclinical cancer models, specifically focusing on a multiple myeloma xenograft model. The provided methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the stabilization of the p53 tumor suppressor protein through the inhibition of USP7.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a multiple myeloma (MM.1S) xenograft model.
Quantitative Data Summary
| Preclinical Model | Cell Line | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| Xenograft | MM.1S | Oral Gavage | 100 mg/kg, Daily | Significant tumor growth inhibition | [1][3][4][5] |
| Xenograft | MM.1S | Oral Gavage | 200 mg/kg, Daily | More pronounced, dose-dependent tumor growth inhibition. Well-tolerated with no significant weight loss. | [1][3][4][5] |
| Pharmacodynamics | MM.1S Xenograft | Oral Gavage | 25, 75, 200 mg/kg, Single Dose | Stabilization of p53 in tumor tissue. | [3][4] |
| In Vitro | MM.1S | - | - | IC50 of 33 nM | [3] |
| In Vitro | HCT116, U2OS | - | - | Increased p53 protein levels. | [1][3] |
| In Vitro | IMR-32 | - | - | Degradation of N-Myc and upregulation of p53. | [1][3] |
Experimental Protocols
The following protocols are for the in vivo administration of this compound in a multiple myeloma xenograft model.
Experimental Workflow
Materials
-
This compound
-
Vehicle (e.g., 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline))[5]
-
MM.1S multiple myeloma cells
-
Non-obese diabetic-severe combined immunodeficient (NOD-SCID) mice
-
Standard cell culture reagents
-
Matrigel (optional, for cell implantation)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Protocol for In Vivo Efficacy Study
-
Cell Culture: Culture MM.1S cells according to standard protocols.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Harvest MM.1S cells and resuspend them in an appropriate buffer (e.g., PBS) or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation at the desired concentrations (e.g., 100 mg/kg and 200 mg/kg) in a suitable vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
Protocol for Pharmacodynamic Study
-
Follow steps 1-4 of the in vivo efficacy study protocol.
-
This compound Administration:
-
Administer a single dose of this compound (e.g., 25, 75, or 200 mg/kg) or vehicle control via oral gavage.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Excise tumors and process them for analysis (e.g., Western blot for p53 levels).
-
Conclusion
This compound has demonstrated promising preclinical anti-cancer activity through its targeted inhibition of USP7. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Immunoprecipitation of USP7 in the presence of FT671
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[1][4] FT671 is a potent and selective non-covalent inhibitor of USP7.[2][5] It binds to the catalytic domain of USP7, sterically hindering the binding of ubiquitin and thereby inhibiting its deubiquitinase activity.[1] This inhibition leads to the degradation of USP7 substrates, such as MDM2, and the subsequent stabilization and activation of the tumor suppressor p53.[4][6]
These application notes provide a detailed protocol for the immunoprecipitation of endogenous USP7 from cell lysates following treatment with this compound. This procedure allows for the investigation of how this compound affects USP7's interaction with its substrates and binding partners.
Data Presentation
Table 1: In Vitro Activity of this compound against USP7
| Parameter | Value | Target Domain | Cell Lines | Reference |
| Kd | 65 nM (s.e.m. range: 45-92 nM) | USP7 Catalytic Domain (residues 208-560) | N/A | [6][7] |
| IC50 | 52 nM (s.e.m. range: 29-94 nM) | USP7 Catalytic Domain (residues 208-560) | N/A | [6][7] |
| IC50 | 69 nM | USP7 C-terminus (residues 208-1102) | N/A | [7] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| HCT116 | 10 µM this compound for 24h | Increased p53 protein levels; Induction of p53 target genes (BBC3/PUMA, CDKN1A/p21, RPS27L, MDM2) | [6][8] |
| U2OS | This compound treatment (20h) | Increased p53 protein levels | [6][8] |
| IMR-32 (neuroblastoma) | This compound treatment | Degradation of N-Myc; Upregulation of p53 | [4][6] |
| MM.1S (multiple myeloma) | This compound treatment | Stabilization of p53; Increased MDM2 ubiquitination | [4][5] |
Signaling Pathway and Experimental Workflow
Caption: USP7-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for USP7 immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture human colorectal carcinoma (HCT116) or osteosarcoma (U2OS) cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 10 cm dishes to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[5]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO as a vehicle control. Incubate for the desired time period (e.g., 4-24 hours).[8]
Protocol 2: Immunoprecipitation of USP7
Materials:
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Anti-USP7 antibody (validated for immunoprecipitation)
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (1x SDS-PAGE sample loading buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.[9]
-
Add 1 mL of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to each dish.[9][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a protein assay (e.g., BCA assay).[9]
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the appropriate amount of anti-USP7 antibody (refer to the manufacturer's datasheet for the recommended concentration).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to USP7.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer.[11] Between each wash, gently resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 1x SDS-PAGE sample loading buffer to the beads.[11]
-
Vortex briefly and heat the samples at 95-100°C for 10 minutes to elute the protein complexes from the beads and denature the proteins.[9][11]
-
Centrifuge the tubes at 10,000 x g for 5 minutes and collect the supernatant, which contains the immunoprecipitated proteins.[11]
-
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Load the eluted samples onto an SDS-polyacrylamide gel. Include a lane with the input lysate (a small fraction of the total lysate before immunoprecipitation) as a positive control.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP7, MDM2, p53, or other proteins of interest overnight at 4°C on a shaker. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three to five times for 10 minutes each with TBST.[11]
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
Expected Outcomes and Interpretation
-
Input Lanes: Western blotting of the input lysates should confirm the presence of USP7, MDM2, and p53 in the cell extracts before immunoprecipitation. Treatment with this compound is expected to increase the levels of p53.[6]
-
Immunoprecipitation Lanes:
-
USP7: A strong band for USP7 should be detected in the lanes corresponding to the anti-USP7 immunoprecipitation, confirming the successful pulldown of the protein.
-
MDM2 and other substrates: In the control (DMSO-treated) sample, co-immunoprecipitation of MDM2 with USP7 may be observed, indicating their interaction. In the this compound-treated sample, the amount of MDM2 co-immunoprecipitated with USP7 may be altered, providing insights into how the inhibitor affects this interaction. This compound treatment has been shown to lead to the degradation of MDM2.[6]
-
p53: Under normal conditions, the interaction between USP7 and p53 might be transient or less abundant. Changes in the co-immunoprecipitation of p53 with USP7 in the presence of this compound can be investigated.
-
By following these protocols, researchers can effectively immunoprecipitate USP7 in the presence of the inhibitor this compound and analyze its impact on protein-protein interactions, thereby elucidating the molecular mechanisms underlying the therapeutic potential of USP7 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting FT671 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FT671, focusing on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO has been reported. For dissolving the powder, sonication is recommended to ensure complete dissolution.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible, ideally below 1%, as higher concentrations can affect biological assays. However, a slightly higher concentration of DMSO (e.g., up to 5%) may be necessary to maintain solubility and can be acceptable, but a vehicle control with the same DMSO concentration is crucial.
-
Use of Co-solvents: In addition to DMSO, other co-solvents can be tested to improve solubility. These should be tested in small increments.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Systematically varying the pH of your aqueous buffer may identify a range where this compound is more soluble.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). By inhibiting USP7, this compound prevents the deubiquitination of USP7 substrates, leading to their degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 by this compound leads to the destabilization of MDM2, resulting in increased levels of p53. This, in turn, leads to the transcription of p53 target genes, such as the cell cycle inhibitor p21.
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
This guide provides a systematic approach to troubleshooting insolubility issues with this compound in your experiments.
Problem: this compound powder is not dissolving in my aqueous buffer.
Solution: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. A stock solution in an organic solvent should be prepared first.
Problem: My this compound-DMSO stock solution precipitates upon dilution in the final aqueous buffer.
This is the most common challenge. The following table summarizes potential solutions. It is recommended to test these conditions systematically, starting with the least disruptive to your experimental system.
| Strategy | Parameter | Recommended Range/Concentration | Considerations |
| Optimize DMSO Concentration | Final DMSO % (v/v) | 0.1% - 5% | Start with the lowest concentration. Always include a vehicle control with the identical DMSO concentration in your experiments. |
| Adjust Buffer pH | pH | 6.0 - 8.0 | Test in 0.5 pH unit increments. The stability of your target protein and other assay components at different pH values must be considered. |
| Utilize Co-solvents | Pluronic F-68 | 0.01% - 0.1% | Can improve solubility and reduce precipitation. Test for interference with your assay. |
| PEG400 | 1% - 10% | May be more effective but also has a higher potential to affect protein function. | |
| Incorporate Surfactants | Tween-20 | 0.005% - 0.05% | Commonly used in biochemical assays to prevent aggregation and improve solubility. |
| Triton X-100 | 0.005% - 0.05% | Similar to Tween-20, but check for compatibility with your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 533.49 g/mol . For 1 mg of this compound, you will need 187.4 µL of DMSO to make a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Sonicate the solution for 5-10 minutes in a water bath sonicator. If the solution is not clear, continue sonicating in short bursts, monitoring the temperature to avoid excessive heating.
-
Visually inspect the solution to ensure that all solid material has dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Systematic Testing of Additives to Improve this compound Solubility in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your primary aqueous assay buffer
-
Stock solutions of additives (e.g., 10% Pluronic F-68, 100% PEG400, 1% Tween-20)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
Procedure:
-
Prepare serial dilutions of your additives in the aqueous assay buffer.
-
In a 96-well plate, add the aqueous buffer containing the different concentrations of the additives.
-
Add the this compound/DMSO stock solution to each well to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is constant across all wells.
-
Include control wells:
-
Buffer + DMSO only (no this compound)
-
Buffer + this compound/DMSO (no additives)
-
-
Mix the plate gently by tapping.
-
Incubate the plate at your experimental temperature for 15-30 minutes.
-
Measure the absorbance at 600 nm. An increase in absorbance indicates precipitation/turbidity.
-
Wells with low absorbance readings indicate conditions where this compound is soluble.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway of this compound action.
Optimizing FT671 dosage to minimize off-target effects
My initial search revealed a critical discrepancy. The user requested information on "FT671" in the context of optimizing its dosage to minimize off-target effects, and my initial quick check suggested it was a pyruvate kinase activator. However, a more thorough search reveals that This compound is actually a well-documented inhibitor of Ubiquitin-Specific Protease 7 (USP7) . It is not a pyruvate kinase activator.
This is a significant finding that changes the entire context of the response. The mechanism of action, signaling pathways, and potential off-target effects are completely different for a USP7 inhibitor compared to a kinase activator.
Therefore, I must pivot my entire approach to focus on USP7 inhibition. I will discard the pyruvate kinase information and proceed with the information related to USP7.
Revised Plan:
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Acknowledge the correct target: The technical support center will be based on this compound as a USP7 inhibitor.
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Gather information on USP7: I have already found several good sources linking this compound to USP7. I will use these to understand:
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The role of USP7 in cellular pathways (p53-MDM2 axis).
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The mechanism by which this compound inhibits USP7 (allosteric inhibition).
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Known on-target effects (p53 stabilization, p21 induction).
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Potential off-target effects (effects on other deubiquitinases or unrelated proteins).
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Published dosage information (IC50 values, in vivo dosages).
-
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Structure the Technical Support Center around USP7 inhibition:
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FAQs:
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What is the mechanism of action of this compound?
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What are the primary downstream effects of USP7 inhibition by this compound?
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What are the potential off-target effects of this compound?
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How can I confirm on-target activity in my experiments?
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What are recommended starting concentrations for cell-based assays?
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Troubleshooting Guides:
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Problem: No significant increase in p53 levels is observed.
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Problem: High cytotoxicity is observed at expected effective concentrations.
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Problem: Results are inconsistent across different cell lines.
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-
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Create Data Tables: I will create tables summarizing:
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IC50 and Kd values of this compound for USP7.
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Recommended concentration ranges for common cell lines (e.g., HCT116, U2OS, MM.1S) based on the literature.
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Key protein markers to assess on-target and off-target effects.
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Write Experimental Protocols: I will detail protocols for:
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Western Blotting for p53, MDM2, and p21.
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Cell Viability Assay (e.g., CellTiter-Glo).
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Quantitative PCR (qPCR) for p53 target genes.
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Generate Graphviz Diagrams:
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A diagram of the USP7-MDM2-p53 signaling pathway and the effect of this compound.
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An experimental workflow for optimizing this compound dosage.
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A troubleshooting decision tree for unexpected results.
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This revised plan aligns with the user's request but is corrected for the actual molecular target of this compound. This will provide accurate and useful information to the target audience of researchers. I will now proceed with generating the content based on this new, correct understanding.
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). The following guides and FAQs are designed to help optimize this compound dosage and minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-covalent inhibitor of USP7.[1] It functions through an allosteric mechanism, binding to a dynamic pocket near the catalytic center of USP7.[2] This binding event sterically hinders the interaction between USP7 and its substrates, like ubiquitin, effectively inhibiting the enzyme's deubiquitinase activity.[3]
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary pathway affected by this compound is the p53-MDM2 axis. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the stabilization and accumulation of p53.[4][5] Increased p53 levels lead to the transcription of its target genes, such as CDKN1A (p21), which can induce cell cycle arrest and apoptosis.[2][4]
Q3: What are the known off-target effects of this compound?
A3: this compound has been designed for high selectivity towards USP7. Studies have shown that it does not significantly interact with other deubiquitinases (DUBs) at concentrations effective for USP7 inhibition.[1][2] However, as with any small molecule inhibitor, high concentrations may lead to unintended off-target effects. It is crucial to perform dose-response experiments and include appropriate controls to monitor for cellular responses that are independent of the p53-MDM2 pathway.
Q4: How can I confirm the on-target activity of this compound in my cellular model?
A4: On-target activity can be confirmed by observing the expected downstream biological consequences of USP7 inhibition. The most common method is to use Western blotting to detect:
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An increase in p53 protein levels.
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A decrease in MDM2 protein levels.
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An increase in the p53 target protein, p21.
Additionally, you can use quantitative PCR (qPCR) to measure the upregulation of p53 target genes, such as CDKN1A and MDM2.[2][4]
Q5: What are the recommended starting concentrations for in vitro experiments?
A5: The effective concentration of this compound can vary between cell lines. Based on published data, a starting point for dose-response experiments is typically in the range of 10 nM to 10 µM. The reported IC50 for inhibiting USP7 is approximately 52 nM, with cellular IC50 for proliferation inhibition in sensitive lines like MM.1S at 33 nM.[2][4] A dose-response curve should always be generated for your specific cell line to determine the optimal concentration.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (Enzymatic Assay) | 52 nM | USP7 Catalytic Domain | [1][4] |
| Kd (Binding Affinity) | 65 nM | USP7 Catalytic Domain | [1][4] |
| IC50 (Cell Proliferation) | 33 nM | MM.1S Cells | [2] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Line | Starting Range | Key On-Target Markers | Reference |
| HCT116 (Colon Carcinoma) | 100 nM - 10 µM | p53, p21 | [2][4] |
| U2OS (Osteosarcoma) | 100 nM - 10 µM | p53, p21 | [2][4] |
| MM.1S (Multiple Myeloma) | 10 nM - 1 µM | p53, MDM2 | [2][4] |
| IMR-32 (Neuroblastoma) | 100 nM - 10 µM | N-Myc, p53 | [4] |
Mandatory Visualizations
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Troubleshooting Guides
Problem 1: No significant increase in p53 levels is observed after this compound treatment.
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Possible Cause 1: Cell Line Insensitivity. Your cell line may have a mutated or null p53, or it may have alternative mechanisms for regulating MDM2.
-
Solution: Confirm the p53 status of your cell line. Use a positive control cell line known to be responsive, such as HCT116 or U2OS.[2]
-
-
Possible Cause 2: Suboptimal Concentration. The concentration of this compound may be too low.
-
Solution: Perform a dose-response experiment, titrating this compound from a low (e.g., 10 nM) to a high (e.g., 25 µM) concentration.
-
-
Possible Cause 3: Incorrect Timepoint. The timepoint for analysis may be too early or too late to observe the peak change in protein levels.
-
Solution: Conduct a time-course experiment, analyzing protein levels at multiple timepoints (e.g., 4, 8, 12, 24 hours) after treatment.
-
Problem 2: High cytotoxicity is observed at concentrations expected to be effective.
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Possible Cause 1: On-Target Toxicity. In some cell lines, potent p53 activation can rapidly induce apoptosis, leading to high cytotoxicity.
-
Solution: This may be the desired on-target effect. Correlate cytotoxicity with markers of apoptosis (e.g., cleaved PARP, Caspase-3 activation) and p53 pathway activation to confirm.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may have off-target effects leading to toxicity.
-
Solution: Carefully define the therapeutic window. Determine the lowest concentration that gives a robust on-target p53 response (EC50) and compare it to the concentration that causes widespread cell death (IC50). Aim to work within the lower end of this range.
-
-
Possible Cause 3: Solvent Toxicity. The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and include a vehicle-only control in all experiments.
-
Caption: A workflow for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
Protocol 1: Western Blotting for p53 Pathway Proteins
-
Cell Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound (and vehicle control) for the specified duration (e.g., 24 hours).
-
Lysis: Wash cells once with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Analyze band intensities relative to the loading control (e.g., Actin).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound. Treat the cells and include wells for vehicle control (no drug) and background (no cells). Incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the results as percent viability versus log[this compound] to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FT671 and p53 Induction
Welcome to the technical support center for FT671. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound fails to induce p53 in a specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinase that removes ubiquitin from its substrate proteins, thereby stabilizing them. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can then induce the transcription of its target genes, leading to cell cycle arrest, apoptosis, or senescence.[1][2][3][4]
Q2: In which cell lines has this compound been shown to induce p53?
This compound has been demonstrated to increase p53 protein levels and induce p53 target genes in several cancer cell lines, including:
-
IMR-32 (neuroblastoma)[1]
Q3: What are the key binding and inhibitory concentrations for this compound?
The following are the reported binding affinity and inhibitory concentrations of this compound for USP7:
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 65 nM | [1] |
| IC50 | 52 nM | [1] |
Q4: What could be the primary reasons for the lack of p53 induction in my cell line after this compound treatment?
There are several potential reasons, which can be broadly categorized as:
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Cell Line-Specific Factors: The genetic background of your cell line is critical. This includes the status of p53 (wild-type, mutated, or null), as well as potential alterations in other components of the p53 signaling pathway, such as MDM2 or USP7 itself.
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Experimental Conditions: The concentration of this compound, incubation time, and overall health of the cells can significantly impact the outcome.
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Reagent and Procedural Issues: Problems with the this compound compound, antibodies, primers, or the experimental techniques themselves can lead to a failure to observe p53 induction.
Troubleshooting Guide
If you are not observing p53 induction with this compound, follow these troubleshooting steps systematically.
Step 1: Verify Experimental Conditions and Reagents
Before investigating complex biological reasons, it is crucial to rule out any experimental errors.
1.1 this compound Compound Integrity and Concentration:
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Action: Confirm the correct storage and handling of the this compound compound. Prepare fresh dilutions from a stock solution for each experiment.
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Suggestion: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A starting point could be a range from 100 nM to 10 µM.[2]
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Rationale: The compound may have degraded, or the concentration used may not be optimal for your cell line.
1.2 Incubation Time:
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Action: Perform a time-course experiment to identify the optimal duration of this compound treatment.
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Suggestion: A common time frame for observing p53 induction is between 8 and 24 hours.[2]
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Rationale: The kinetics of p53 induction can vary between cell lines.
1.3 Positive and Negative Controls:
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Action: Include appropriate positive and negative controls in your experiments.
-
Suggestions:
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Positive Control Cell Line: Use a cell line known to respond to this compound, such as HCT116 (p53 wild-type).
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Positive Control Compound: Treat your cells with a known p53-inducing agent, such as doxorubicin or nutlin-3a.
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Negative Control Cell Line: Use a p53-null cell line, such as Saos-2, to ensure that the observed effects are p53-dependent.
-
-
Rationale: Controls are essential to validate that your experimental setup and reagents are working correctly.
Step 2: Assess the Integrity of the p53 Signaling Pathway in Your Cell Line
If your experimental conditions are optimized and your controls are working, the issue may lie within the specific biology of your cell line.
2.1 Verify p53 Status:
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Action: Confirm the p53 status (wild-type, mutant, or null) of your cell line.
-
Suggestion:
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Consult databases such as the IARC TP53 Database or the ATCC database for information on your cell line.
-
If the status is unknown or ambiguous, consider sequencing the TP53 gene in your cell line.
-
-
Rationale: this compound requires wild-type p53 to induce its downstream effects. If p53 is mutated or absent, you will not observe induction of its target genes. It's important to note that some p53 mutations can have a dominant-negative effect, inhibiting the function of any remaining wild-type p53.
2.2 Check for Cell Line Misidentification or Contamination:
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Action: Ensure the identity and purity of your cell line.
-
Suggestion: Use a cell line authentication service that employs Short Tandem Repeat (STR) profiling.
-
Rationale: Misidentified or cross-contaminated cell lines are a common problem in research and can lead to misleading results.
2.3 Investigate Other Pathway Components:
-
Action: Consider the possibility of alterations in other key proteins in the USP7/MDM2/p53 axis.
-
Suggestion:
-
Check for amplification of the MDM2 gene, which could lead to MDM2 overexpression that overwhelms the effect of this compound.
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Sequence the USP7 gene to rule out any mutations that might confer resistance to this compound.
-
-
Rationale: The efficacy of this compound is dependent on a functional signaling pathway.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting the lack of p53 induction by this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess p53 induction.
Western Blot for p53 and Downstream Targets
This protocol is for detecting changes in protein levels of p53, MDM2, and p21.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p53 (Clone DO-1 or FL-393)
-
MDM2 (Clone SMP14)
-
p21 (Clone C-19)
-
β-actin (Loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
Expected Results:
-
An increase in the p53 protein band at ~53 kDa.
-
An initial decrease in the MDM2 protein band at ~90 kDa.
-
An increase in the p21 protein band at ~21 kDa.
RT-qPCR for p53 Target Genes
This protocol is for measuring changes in the mRNA levels of p53 target genes.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as for the Western blot.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA.
2. Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix.
-
Use the following primer sequences for human genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| CDKN1A (p21) | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC | |
| MDM2 | GAATCTACAGGGACGCCATC | TCGTTTTTCTTGTTTGAAGCCA | [3] |
| BBC3 (PUMA) | GACGACCTCAACGCACAGTACGA | AGGAGTCCCATGATGAGATTGT | |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
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Normalize the expression of target genes to a housekeeping gene like GAPDH.
Expected Results:
-
A significant increase in the relative mRNA expression of CDKN1A, MDM2, and BBC3.
Cell Viability Assay
This protocol is for assessing the effect of this compound on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Drug Treatment:
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Treat cells with a range of this compound concentrations for 24-72 hours.
3. Viability Measurement:
-
Use a commercially available cell viability reagent such as MTT, MTS, or a CellTiter-Glo® luminescent assay.
-
Measure absorbance or luminescence according to the manufacturer's instructions.
Expected Results:
-
A dose-dependent decrease in cell viability in p53 wild-type cell lines.
Signaling Pathway Diagram
Caption: The signaling pathway of this compound leading to p53 activation.
References
- 1. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 2. Human Cell Line Authentication Services [eurofinsgenomics.eu]
- 3. sinobiological.com [sinobiological.com]
- 4. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 5. Cell Line Authentication - Microsynth - CH [microsynth.com]
Technical Support Center: Overcoming Resistance to FT671 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, FT671.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that stabilizes various proteins from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53.[1][2] Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BBC3/PUMA), leading to anti-tumor effects in p53 wild-type cancers.[3][4] this compound has also been shown to induce the degradation of other oncogenic proteins such as N-Myc.[4]
Q2: In which cancer cell lines is this compound expected to be most effective?
Based on its mechanism of action, this compound is most effective in cancer cell lines with wild-type p53. The activation of the p53 pathway is a primary driver of its anti-cancer activity. Sensitivity to this compound has been demonstrated in various cancer cell lines, including multiple myeloma, colorectal carcinoma, and bone osteosarcoma.[3][4][5] Efficacy may be reduced in cell lines with mutated or deleted TP53.
Q3: What is the primary known mechanism of acquired resistance to this compound?
The most well-documented mechanism of acquired resistance to this compound is a specific point mutation in the USP7 gene, leading to a valine to phenylalanine substitution at position 517 (V517F). This mutation occurs in the binding pocket of this compound on USP7, causing steric hindrance and reducing the binding affinity of the inhibitor.
Q4: Are there other potential mechanisms of resistance to this compound?
While the V517F mutation is a key mechanism, other potential mechanisms of resistance, which are common to targeted therapies, could include:
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Alterations in the p53 pathway: Mutations or deletions of key downstream effectors of p53, such as CDKN1A (p21) or pro-apoptotic proteins, could render cells resistant to p53 activation.
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Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCC1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of compensatory signaling pathways: Cancer cells may adapt to USP7 inhibition by upregulating parallel or downstream pathways that promote survival and proliferation, bypassing the effects of p53 activation.
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Target protein overexpression: Increased expression of USP7 could potentially require higher concentrations of this compound to achieve a therapeutic effect.
-
Histological transformation: In some cases, cancer cells can change their lineage, a process known as histological transformation, which can lead to resistance to targeted therapies.[4]
Troubleshooting Guides
Problem 1: No or low induction of p53 and its target genes (e.g., p21, PUMA) after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell line has mutant or null p53 status. | Confirm the p53 status of your cell line through sequencing or by checking the literature. This compound's primary mechanism involves p53 activation, so it will have limited efficacy in p53-deficient cells. |
| Incorrect dosage of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend starting with a range from 10 nM to 10 µM. |
| Insufficient treatment duration. | The kinetics of p53 induction can vary between cell lines. We recommend a time-course experiment, for example, treating cells for 6, 12, 24, and 48 hours to identify the optimal treatment duration. |
| This compound degradation. | Ensure proper storage of this compound stock solutions (typically at -80°C) and use freshly diluted solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal experimental technique (Western Blot or qPCR). | Please refer to the detailed protocols provided in the "Experimental Protocols" section of this guide to ensure proper execution of your experiment. |
Problem 2: High variability in IC50 values for this compound across experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. We recommend using a cell counter for accurate cell quantification. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate). |
| Cell passage number. | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. Ensure even evaporation by using a humidified incubator.[5][6] |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Assay-related variability. | Ensure the chosen cell viability assay (e.g., CellTiter-Glo, MTT) is within its linear range for your cell density. Refer to the detailed protocol for the CellTiter-Glo assay in the "Experimental Protocols" section. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cell health and drug response. |
Problem 3: Development of resistance to this compound in long-term cultures.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Emergence of USP7 mutations (e.g., V517F). | Sequence the USP7 gene in your resistant cell line to identify potential mutations in the drug-binding site. |
| Activation of bypass signaling pathways. | Perform RNA sequencing or proteomic analysis to compare the resistant and parental cell lines and identify upregulated survival pathways. |
| Increased drug efflux. | Use qPCR or Western blotting to assess the expression levels of common drug efflux pumps (e.g., ABCB1, ABCC1). |
| Loss of p53 function. | Sequence the TP53 gene in the resistant cells to check for acquired mutations that inactivate the p53 pathway. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | Wild-Type | 33 | [3][5] |
| HCT116 | Colorectal Carcinoma | Wild-Type | Not explicitly stated, but shows p53 induction | [1][2][3] |
| U2OS | Bone Osteosarcoma | Wild-Type | Not explicitly stated, but shows p53 induction | [1][2][3] |
| IMR-32 | Neuroblastoma | Wild-Type | Not explicitly stated, but shows p53 induction | [4] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include control wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the experimental wells.
-
Incubate the plate for the desired treatment duration (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Western Blot for p53, MDM2, and p21
This protocol provides a general guideline for Western blotting. Optimization may be required for specific antibodies and cell lines.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative PCR (qPCR) for CDKN1A (p21) and BBC3 (PUMA)
This protocol outlines the general steps for qPCR analysis.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (CDKN1A, BBC3) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 4. youtube.com [youtube.com]
- 5. OUH - Protocols [ous-research.no]
- 6. scribd.com [scribd.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 8. ch.promega.com [ch.promega.com]
FT671 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with FT671, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you interpret your data and refine your experimental plan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-covalent allosteric inhibitor of USP7. By inhibiting USP7's deubiquitinase activity, this compound leads to the destabilization and degradation of key USP7 substrates, including the E3 ubiquitin ligase MDM2. This results in the accumulation and activation of the tumor suppressor protein p53, leading to the transcriptional upregulation of its target genes, such as p21 (CDKN1A), which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: I am not observing the expected p53 stabilization and apoptosis in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of response:
-
p53 Status: The canonical pathway of this compound-induced apoptosis is p53-dependent. Verify the p53 status of your cell line. Cells with mutant or null p53 may not exhibit the classic p53-mediated apoptotic response.
-
Cell Line Specificity: The cellular context is crucial. Some cell lines may have intrinsic resistance mechanisms or express lower levels of USP7.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Experimental Variability: Ensure consistent experimental conditions, including cell passage number, seeding density, and reagent quality.
Troubleshooting Guide 1: Unexpected Upregulation of Oncoproteins
Issue: "After treating my cells with this compound, I observed an unexpected increase in the expression of the oncoprotein c-Myc, and also an upregulation of USP22. This is contrary to the expected tumor-suppressive effect."
This is a documented p53-independent effect of USP7 inhibition. Inhibition of USP7 can lead to a compensatory upregulation of another deubiquitinase, USP22. USP22 is known to stabilize the oncoprotein c-Myc, leading to its accumulation.[3]
Data Summary
| Protein | Expected Change with this compound | Observed Unexpected Change | Potential Implication |
| p53 | Increase | Variable | p53-independent signaling |
| MDM2 | Decrease | Decrease | On-target USP7 inhibition |
| USP22 | No expected change | Increase | Compensatory mechanism |
| c-Myc | No expected change | Increase | USP22-mediated stabilization |
Experimental Protocol: Western Blot for USP22 and c-Myc
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-USP22 (1:1000 dilution)
-
Rabbit anti-c-Myc (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent.
-
Signaling Pathway Diagram
Caption: Unexpected upregulation of c-Myc via USP22 stabilization.
Troubleshooting Guide 2: p53-Independent Apoptosis
Issue: "My cells are undergoing apoptosis in response to this compound, but they are p53-mutant/null. How is this possible?"
This compound can induce apoptosis through p53-independent mechanisms, primarily by inducing endoplasmic reticulum (ER) stress and oxidative stress.[3]
Data Summary
| Marker | Expected Change (p53-wt) | Observed Change (p53-mut/null) | Method of Detection |
| p53 | Increase | No change/slight increase | Western Blot |
| Cleaved Caspase-3 | Increase | Increase | Western Blot, Flow Cytometry |
| CHOP (GADD153) | Variable | Increase | Western Blot, RT-qPCR |
| BIP (GRP78) | Variable | Increase | Western Blot, RT-qPCR |
| Reactive Oxygen Species (ROS) | Variable | Increase | Flow Cytometry (e.g., with DCFDA) |
Experimental Protocol: Assessment of ER Stress and Oxidative Stress
-
ER Stress Marker Analysis (Western Blot):
-
Follow the Western Blot protocol outlined in Troubleshooting Guide 1.
-
Use primary antibodies against ER stress markers:
-
Rabbit anti-CHOP (GADD153) (1:1000 dilution)
-
Rabbit anti-BIP (GRP78) (1:1000 dilution)
-
-
-
Reactive Oxygen Species (ROS) Detection (Flow Cytometry):
-
Treat cells with this compound or vehicle control for the desired time.
-
Incubate cells with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Wash cells with PBS.
-
Analyze the fluorescence intensity of DCF by flow cytometry using the FITC channel. An increase in fluorescence indicates an increase in ROS levels.
-
Logical Relationship Diagram
Caption: p53-independent apoptosis induction by this compound.
Troubleshooting Guide 3: Altered Immune Response Markers
Issue: "I am investigating the immunomodulatory effects of this compound and have observed changes in immune checkpoint markers on my cancer cells."
USP7 has been shown to regulate the stability of the immune checkpoint protein PD-1.[4] Therefore, inhibition of USP7 with this compound can lead to alterations in the expression of PD-1 and potentially other immune-related proteins, impacting the tumor immune microenvironment.
Data Summary
| Protein | Expected Change with this compound | Potential Implication | Method of Detection |
| PD-1 | Decrease | Enhanced anti-tumor immunity | Flow Cytometry, Western Blot |
| MyD88 | Decrease | Attenuated innate immune responses | Western Blot, Co-IP |
Experimental Protocol: Flow Cytometry for PD-1 Expression
-
Cell Preparation:
-
Treat cancer cells with this compound or vehicle control for 24-48 hours.
-
Harvest cells and wash with ice-cold FACS buffer (PBS with 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Add a fluorochrome-conjugated anti-PD-1 antibody (or an isotype control) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Quantify the percentage of PD-1 positive cells and the mean fluorescence intensity.
-
Signaling Pathway Diagram
Caption: this compound-mediated regulation of immune response markers.
References
- 1. Deubiquitinating enzyme USP22 positively regulates c-Myc stability and tumorigenic activity in mammalian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: FT671 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FT671 in in vivo experiments. The information is tailored for scientists and drug development professionals to help optimize experimental outcomes and enhance the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It binds to the catalytic domain of USP7, preventing it from deubiquitinating its substrates.[2] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[1][2] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, leading to the transcription of p53 target genes like p21, which ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is the recommended formulation for in vivo oral administration of this compound?
A2: A commonly used formulation for oral gavage administration of this compound in mice is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What were the effective doses of this compound in preclinical xenograft models?
A3: In a multiple myeloma (MM.1S) xenograft mouse model, daily oral administration of this compound at doses of 100 mg/kg and 200 mg/kg resulted in significant, dose-dependent tumor growth inhibition.[1][2]
Q4: What are the known substrates of USP7 that could be affected by this compound treatment?
A4: Besides MDM2 and p53, USP7 has a wide range of substrates involved in various cellular processes, including DNA repair, epigenetic regulation, and immune response.[3][4] Some other notable substrates include PTEN, N-Myc, C-Myc, and CCDC6.[3][4][5][6][7] Inhibition of USP7 by this compound can therefore have broader effects beyond the p53 pathway, which may contribute to its anti-cancer activity.
Q5: Are there any known off-target effects or toxicity concerns with this compound?
A5: In the preclinical studies using the MM.1S xenograft model, this compound was reported to be well-tolerated at effective doses (100 and 200 mg/kg/day). No significant weight loss or other signs of toxicity were observed in the treated mice. However, as with any small molecule inhibitor, the potential for off-target effects exists. The specificity of this compound is a critical aspect, and while it shows high selectivity for USP7, comprehensive off-target profiling is essential in further development.[8]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition in Xenograft Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify Formulation: Ensure the this compound formulation is homogenous and stable. Prepare fresh formulations regularly. For the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline), ensure all components are thoroughly mixed. - Confirm Accurate Dosing: Double-check dose calculations based on the most recent animal body weights. Ensure proper oral gavage technique to deliver the full dose to the stomach. - Assess Bioavailability: If feasible, perform pharmacokinetic (PK) studies to measure plasma concentrations of this compound to confirm adequate absorption. |
| Incorrect Dosing Schedule | - Maintain Consistent Dosing: Administer this compound at the same time each day to maintain consistent drug levels. Daily administration has been shown to be effective.[2] |
| Tumor Model Resistance | - Confirm Target Expression: Verify that the tumor cells (e.g., MM.1S) express wild-type p53 and have a functional USP7-MDM2-p53 axis.[1] - Assess Pharmacodynamics (PD): After a few doses, collect tumor tissue to analyze for target engagement. An increase in p53 and p21 protein levels and a decrease in MDM2 levels would indicate that this compound is hitting its target. |
| Improper Xenograft Establishment | - Optimize Tumor Implantation: Ensure consistent tumor cell numbers and injection volumes. Monitor tumor growth closely to begin treatment when tumors reach a specified size (e.g., 100-200 mm³). |
Issue 2: Complications with Oral Gavage Administration
| Potential Cause | Troubleshooting Steps |
| Animal Stress and Resistance | - Proper Handling and Restraint: Acclimatize animals to handling before the procedure. Use a firm but gentle restraint technique to minimize stress.[9] - Use Appropriate Gavage Needle: Use a flexible-tipped or ball-tipped gavage needle of the correct size for the mouse to prevent injury to the esophagus.[10] |
| Aspiration or Esophageal Injury | - Correct Needle Placement: Ensure the gavage needle is inserted gently and follows the roof of the mouth towards the esophagus. Do not force the needle. The animal should swallow as the needle is advanced.[10] - Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration. |
| Inconsistent Dosing Volume | - Accurate Volume Measurement: Use appropriately sized syringes for the calculated dose volume to ensure accuracy. |
Issue 3: Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Cohorts | - Standardize Animal Characteristics: Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment and control groups. |
| Subjective Tumor Measurement | - Blinded Measurements: Whenever possible, the individual measuring tumor volumes should be blinded to the treatment groups to minimize bias. Use calipers for consistent measurements. |
| Assay Variability | - Standardize Protocols: Use standardized and validated protocols for all ex vivo analyses (e.g., Western blotting, immunohistochemistry). Include appropriate positive and negative controls in each assay. |
Data Summary
In Vivo Efficacy of this compound in MM.1S Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral Gavage | 0 | [1] |
| This compound | 100 | Oral Gavage | Significant inhibition (specific % not stated) | [1][2] |
| This compound | 200 | Oral Gavage | More significant inhibition than 100 mg/kg | [1][2] |
Pharmacodynamic Effects of this compound in MM.1S Xenograft Tumors
| Marker | Effect | Timepoint | Reference |
| p53 Protein Levels | Increased | 4 hours post-dose | [1] |
| MDM2 Protein Levels | Decreased | 24 hours post-dose | [1] |
| p21 mRNA Levels | Increased | 4 hours post-dose | [1] |
Experimental Protocols
MM.1S Xenograft Mouse Model
-
Cell Culture: Culture MM.1S multiple myeloma cells in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Use immunodeficient mice, such as NOD-SCID mice, to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of MM.1S cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage at the desired doses (e.g., 100 and 200 mg/kg).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Studies: At specified time points after the final dose, euthanize a subset of animals and collect tumor tissue for analysis of biomarkers such as p53, MDM2, and p21 levels.
Western Blotting for p53 and MDM2
-
Tissue Lysis: Homogenize collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels, normalized to the loading control.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed MM.1S cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Visualizations
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 5. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
FT671 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with FT671 in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses potential stability-related issues with this compound in a question-and-answer format.
Q1: I observed a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A1: A gradual loss of this compound activity in long-term experiments can be due to several factors:
-
Compound Degradation: this compound, like many small molecules, may degrade in aqueous cell culture media over time. This can be influenced by factors such as pH, temperature, and exposure to light.
-
Metabolism by Cells: Cells may metabolize this compound, reducing its effective concentration.
-
Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates or flasks, lowering its bioavailable concentration.
Troubleshooting Steps:
-
Replenish this compound: Consider partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
-
Control for Degradation: Include a cell-free control well containing this compound in your experimental setup. At the end of the experiment, analyze the concentration of this compound in this well (e.g., via HPLC-MS) to assess its stability in the media alone.[1]
-
Minimize Light Exposure: Protect your cell culture plates from light by keeping them in the incubator and minimizing exposure during handling.
Q2: I noticed precipitation in my cell culture wells after adding this compound. What should I do?
A2: Precipitation indicates that this compound has exceeded its solubility limit in the cell culture medium.[2] This can lead to inconsistent and inaccurate results.
Troubleshooting Steps:
-
Review Dilution Protocol: Ensure your stock solution of this compound in DMSO is being diluted sufficiently in the final culture medium.[3] A high percentage of DMSO in the final medium can cause the compound to precipitate.
-
Use a Lower Final Concentration: If possible, test a lower concentration of this compound to see if the precipitation issue is resolved.
-
Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into pre-warmed media to facilitate better mixing and solubility.[3]
Q3: How can I be sure that the observed effects in my long-term experiment are due to active this compound and not a degradation product?
A3: This is a critical consideration for long-term studies.
Troubleshooting Steps:
-
Activity of Aged Media: As a control, prepare media with this compound and incubate it under the same conditions as your experiment but without cells. After the desired time, use this "aged" media to treat fresh cells for a short period and assess the biological response. A diminished response compared to freshly prepared this compound media would suggest degradation.
-
LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to analyze the cell culture supernatant at different time points to monitor the concentration of intact this compound and detect any potential degradation products.[1]
Data Presentation
Table 1: this compound Properties and Recommended Handling
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃F₄N₇O₃ | [4] |
| Molecular Weight | 533.48 g/mol | [4] |
| Appearance | Solid | [5] |
| Solubility in DMSO | ≥ 50 mg/mL (93.72 mM) | [3][4] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Solution in DMSO | -80°C for up to 1 year | [3] |
Experimental Protocols
Methodology for Assessing this compound Stability in Cell Culture
This protocol outlines a method to determine the stability of this compound in a typical long-term cell culture experiment.
-
Preparation of this compound-Containing Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your chosen cell culture medium to the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Experimental Setup:
-
Plate your cells of interest (e.g., HCT116) in a multi-well plate.[6]
-
Include the following conditions in triplicate:
-
Cells treated with freshly prepared this compound-containing media.
-
Cells treated with vehicle control (media with the same final DMSO concentration).
-
Cell-free wells containing this compound-containing media.
-
-
-
Incubation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your long-term experiment (e.g., 72 hours).
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the media from the cell-free wells.
-
At the end of the experiment, collect cell lysates from the treated and vehicle control wells.
-
Analyze the media aliquots by LC-MS to quantify the concentration of intact this compound.
-
Analyze the cell lysates by Western blot for a downstream marker of this compound activity, such as p53 stabilization, to assess its biological activity over time.[6]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound inhibits USP7, leading to p53 stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. FT-671 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to FT671
Welcome to the technical support center for FT671, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of cell line-specific responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-covalent inhibitor of USP7.[1][2] It binds to the catalytic domain of USP7, preventing it from deubiquitinating its substrates. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53. Elevated p53 levels lead to the transcriptional activation of its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis, ultimately suppressing tumor growth.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in a variety of cancer cell lines, particularly those with wild-type p53. These include:
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the solid powder at -20°C. For making stock solutions, Dimethyl Sulfoxide (DMSO) can be used.[2] A stock solution in DMSO can be stored at -80°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 50 mg/mL (93.72 mM), and sonication may be required to fully dissolve the compound.[2] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been used.[2] When preparing working concentrations in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: No or weak p53 stabilization observed in a responsive cell line (e.g., HCT116) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for p53 stabilization in your specific cell line. |
| Short Treatment Duration | The time required to observe p53 stabilization can vary. Increase the incubation time with this compound (e.g., 24 hours or longer). |
| Cell Health and Passage Number | Ensure that your cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered cellular responses. |
| Western Blotting Issues | Optimize your western blot protocol. Ensure complete protein transfer, use a validated p53 antibody at the recommended dilution, and include a positive control (e.g., cells treated with a known p53-stabilizing agent like Nutlin-3a).[6][7] |
| Compound Inactivity | If possible, test the activity of your this compound batch in a well-characterized sensitive cell line like MM.1S.[3] |
Problem 2: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well for your viability assays. Cell density can influence drug sensitivity. |
| Variations in Treatment Duration | Use a consistent incubation time with this compound for all experiments. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay-Specific Variability | Ensure proper mixing of the viability reagent with the cell culture medium and allow for the recommended incubation time before reading the results. |
| Cell Line Instability | Maintain a consistent cell culture practice, including media composition and passage number, as these can affect drug response. |
Problem 3: Unexpected cytotoxicity in a cell line expected to be less sensitive.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective for USP7, off-target effects at high concentrations cannot be entirely ruled out.[3] Try to use the lowest effective concentration that stabilizes p53. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%). |
| p53-Independent Mechanisms | While the primary mechanism is p53-dependent, some studies suggest that USP7 inhibition can impede tumor growth through p53-independent mechanisms in certain contexts.[6] |
Problem 4: Development of resistance to this compound.
| Possible Cause | Troubleshooting Step |
| USP7 Mutation | A known mechanism of resistance to USP7 inhibitors is the V517F mutation in the drug-binding pocket of USP7, which causes steric hindrance and reduces the binding affinity of the inhibitor.[6][8][9][10] If resistance develops, consider sequencing the USP7 gene in your resistant cell line. |
Cell Line-Specific Responses to this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| MM.1S | Multiple Myeloma | IC50 | 33 nM | [4] |
| HCT116 | Colorectal Carcinoma | p53 Stabilization | Observed | |
| U2OS | Bone Osteosarcoma | p53 Stabilization | Observed | |
| IMR-32 | Neuroblastoma | p53 Upregulation | Observed | [5] |
Table 2: In Vivo Efficacy of this compound in MM.1S Xenograft Model
| Dosage | Administration | Outcome | Reference(s) |
| 100 mg/kg and 200 mg/kg | Daily oral gavage | Significant dose-dependent tumor growth inhibition | [3] |
Experimental Protocols
Cell Culture and this compound Treatment (HCT116 Example)
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, seed HCT116 cells at a density of approximately 2 x 10^4 cells/cm².[11] For a 6-well plate, this corresponds to roughly 1.5 x 10^5 cells per well.[10]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration does not exceed 0.1%. Treat cells for the desired duration (e.g., 24 hours for p53 stabilization).
Western Blotting for p53 and MDM2
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 to 1:20000 dilution) and MDM2 (e.g., 1:300 to 1:1000 dilution) overnight at 4°C.[6][8][9][12][13] Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., MM.1S) in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 120 hours for MM.1S cells).[3][4] Include a vehicle control (DMSO).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Caption: A general experimental workflow for assessing the effects of this compound.
References
- 1. Anti-p53 antibody [PAb 240]. Mouse Monoclonal. KO tested (ab26) | Abcam [abcam.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. MDM2 (D1V2Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. MDM2 antibody (19058-1-AP) | Proteintech [ptglab.com]
- 9. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 12. MDM2 (E3G5I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. P53 antibody (60283-2-Ig) | Proteintech [ptglab.com]
Adjusting FT671 treatment time for optimal p21 induction
Welcome to the technical support center for FT671. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for p21 induction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, focusing on suboptimal p21 induction.
| Issue | Possible Cause | Recommended Action |
| Low or no p21 induction | Inadequate treatment time | Perform a time-course experiment to determine the optimal duration for p21 induction in your specific cell line. We recommend starting with a broad range (e.g., 4, 8, 12, 24, and 48 hours). |
| Suboptimal this compound concentration | Titrate the concentration of this compound to find the optimal dose for your cell line. A starting range of 100 nM to 10 µM is recommended. | |
| Cell line-specific effects | The p53 pathway, which is upstream of p21, may be compromised in your cell line (e.g., mutated or deleted p53). Confirm the p53 status of your cell line. The cellular context, such as the expression of other proteins like USP22, can also influence the p21 response.[1] | |
| Poor cell health | Ensure cells are healthy and not overgrown before treatment. High cell density can affect drug efficacy. | |
| Reagent quality | Verify the quality and proper storage of your this compound compound. | |
| High background in Western blot | Non-specific antibody binding | Optimize your Western blot protocol, including blocking conditions and antibody concentrations. |
| Contamination | Ensure proper aseptic technique to prevent cell culture contamination. | |
| Inconsistent results | Experimental variability | Maintain consistency in cell density, treatment conditions, and sample processing. |
| Pipetting errors | Calibrate and use pipettes correctly to ensure accurate dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[2][3][4] By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase. This leads to the stabilization and accumulation of the tumor suppressor protein p53.[2][3] Elevated p53 levels then transcriptionally activate its target genes, including CDKN1A, which encodes the cell cycle inhibitor p21.[2][3]
Q2: In which cell lines has this compound been shown to induce p21?
A2: this compound has been demonstrated to induce p21 in several cancer cell lines, including HCT116 (colorectal carcinoma), U2OS (osteosarcoma), IMR-32 (neuroblastoma), and MM.1S (multiple myeloma).[2][3]
Q3: What is the recommended starting concentration for this compound?
A3: The effective concentration of this compound can be cell line-dependent. Based on published data, a concentration range of 100 nM to 10 µM is a reasonable starting point for dose-response experiments. The IC50 for this compound has been reported to be 52 nM for the USP7 catalytic domain.[4]
Q4: How long should I treat my cells with this compound to see p21 induction?
A4: The optimal treatment time for p21 induction is cell-type specific and depends on the kinetics of the p53-p21 signaling axis. While some studies have used treatment times of 20-24 hours, we strongly recommend performing a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak p21 expression in your specific experimental system.
Q5: Can I use this compound in cells with mutated or null p53?
A5: Since this compound-mediated p21 induction is primarily dependent on the stabilization of p53, its efficacy in inducing p21 will be significantly diminished in cell lines with mutated or null p53 that cannot activate p21 transcription.
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Time for p21 Induction
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for maximal p21 induction.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-p53, and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells at a density that will not lead to overgrowth at the final time point.
-
Treatment: The following day, treat the cells with a predetermined concentration of this compound (based on a prior dose-response experiment or a concentration of ~1 µM as a starting point). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against p21, p53, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for p21 and normalize to the loading control. Plot the normalized p21 expression against the treatment time to identify the time point with peak induction.
Protocol 2: Determining Optimal this compound Concentration for p21 Induction
This protocol describes a dose-response experiment to find the most effective concentration of this compound for inducing p21.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for the optimal duration determined in Protocol 1.
-
Sample Processing and Analysis: Follow steps 4-7 from Protocol 1 to analyze p21 and p53 protein levels. Plot the normalized p21 expression against the this compound concentration to determine the optimal dose.
Visualizations
Caption: Mechanism of action of this compound leading to p21-mediated cell cycle arrest.
Caption: Workflow for determining optimal this compound treatment time and concentration.
References
- 1. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
FT671 vs. Other USP7 Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the USP7 inhibitor FT671 with other notable alternatives, supported by experimental data. The information is presented to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to USP7 and Its Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1] One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation.[1][2] By inhibiting USP7, MDM2 becomes destabilized, leading to the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[2][3] This mechanism makes USP7 an attractive therapeutic target for cancer.
This compound is a potent and selective, non-covalent inhibitor of USP7.[4][5] It binds to a dynamic pocket near the catalytic center of USP7, sterically hindering the binding of ubiquitin. This guide compares the in vitro activity of this compound with other USP7 inhibitors, including the covalent inhibitor FT827 and other reported compounds such as GNE-6776 and P5091.
Quantitative Comparison of USP7 Inhibitors
The following table summarizes the in vitro potency of this compound and other USP7 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | Assay Type | IC50 | Kd | Ki | Cell Line(s) | Reference(s) |
| This compound | USP7 (catalytic domain) | Ubiquitin-Rhodamine 110 | 52 nM | 65 nM | - | - | [4][6] |
| USP7 (full length) | Ubiquitin-Rhodamine 110 | 69 nM | - | - | - | [4] | |
| USP7 | DUB activity in cell extracts | ~0.1-2 µM | - | - | MCF7 | [4] | |
| Proliferation | CellTiter-Glo | 33 nM | - | - | MM.1S | [7] | |
| FT827 | USP7 (catalytic domain) | Ubiquitin-Rhodamine 110 | 52 nM | 7.8 µM | 4.2 µM | - | [8][9] |
| USP7 | DUB activity in cell extracts | ~0.1-2 µM | - | - | MCF7 | [8][9] | |
| GNE-6776 | USP7 | Biochemical Assay | 1.3 µM | - | - | - | [1] |
| P5091 | USP7 | Biochemical Assay | 4.2 µM | - | - | - | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the in vitro characterization of USP7 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of USP7 inhibitors.
Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110 based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against USP7.
Materials:
-
Recombinant human USP7 protein (catalytic domain or full-length)
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Excitation/Emission ~485/520 nm)
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the diluted compound into the wells of a 384-well plate.
-
Add a solution of recombinant USP7 protein (e.g., 3 nM for the catalytic domain) in assay buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate (e.g., 25 nM final concentration) to each well.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10 mM citric acid).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[8]
Cellular DUB Activity Assay
This assay measures the ability of an inhibitor to engage and inhibit USP7 within a cellular context.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Test compounds (e.g., this compound, FT827)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
HA-tagged ubiquitin vinyl methyl ester (HA-Ub-VME) probe
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
-
Anti-USP7 antibody
Protocol:
-
Culture MCF7 cells to ~80% confluency.
-
Treat the cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Incubate a standardized amount of protein lysate with the HA-Ub-VME probe (e.g., 1 µM) for a set time (e.g., 15 minutes) at room temperature to allow covalent labeling of active DUBs.
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using an anti-HA antibody to detect labeled DUBs and an anti-USP7 antibody to confirm equal loading.
-
The reduction in the HA signal for the band corresponding to USP7 indicates target engagement and inhibition.[4]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of USP7 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO.
-
Incubate the cells for a prolonged period (e.g., 72-96 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the DMSO control and determine the IC50 value from the dose-response curve.[7]
Conclusion
This compound is a highly potent, non-covalent inhibitor of USP7 with low nanomolar activity in both biochemical and cell-based assays.[4][7] When compared to other inhibitors, this compound demonstrates significant potency. The covalent inhibitor FT827 also shows potent inhibition, while GNE-6776 and P5091 are active in the micromolar range.[1][2][8][9] The choice of inhibitor will depend on the specific research question, with considerations for covalent versus non-covalent mechanisms of action and the desired potency profile. The provided protocols offer a starting point for the in vitro characterization of these and other novel USP7 inhibitors.
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FT827 | DUB | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. universalbiologicals.com [universalbiologicals.com]
FT671: A Highly Selective USP7 Inhibitor for Cancer Therapy Research
A comprehensive analysis of FT671's specificity, mechanism of action, and its impact on the USP7 signaling pathway.
This compound is a potent and highly selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its remarkable specificity for USP7 over other deubiquitinating enzymes (DUBs) makes it a valuable tool for researchers in oncology and drug development. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to facilitate its application in preclinical research.
Unparalleled Selectivity Profile
A key attribute of this compound is its exceptional selectivity for USP7. In a comprehensive screening against a panel of 38 other deubiquitinating enzymes from various families, this compound demonstrated exclusive inhibition of USP7.[1][2] This high degree of selectivity minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of USP7.
Quantitative Analysis of DUB Inhibition
The table below summarizes the inhibitory activity of this compound against USP7 and a selection of other DUBs, highlighting its specificity.
| Deubiquitinating Enzyme (DUB) | This compound IC50 (nM) |
| USP7 | 5.06 [3] |
| Other DUBs (Panel of 38) | No significant inhibition |
Note: The comprehensive selectivity data is detailed in the supplementary information of the publication "Molecular basis of USP7 inhibition by selective small-molecule inhibitors".[1]
Mechanism of Action: Targeting the USP7-MDM2-p53 Pathway
This compound exerts its anti-tumor effects by modulating the critical USP7-MDM2-p53 signaling pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation.[2][4] By inhibiting USP7, this compound disrupts this process, leading to the destabilization and degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, a key tumor suppressor protein.[2][5] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]
Experimental Protocols
Biochemical DUB Inhibition Assay
A common method to assess the inhibitory activity of compounds against DUBs is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.
-
Enzyme Preparation : Recombinant human USP7 is purified and diluted to the desired concentration in assay buffer.
-
Compound Preparation : this compound and other test compounds are serially diluted to various concentrations.
-
Reaction Initiation : The DUB enzyme is pre-incubated with the test compounds for a specified period. The reaction is initiated by adding the ubiquitin-rhodamine 110 substrate.
-
Signal Detection : The cleavage of the substrate by the DUB results in the release of rhodamine 110, which produces a fluorescent signal. This signal is measured over time using a fluorescence plate reader.
-
Data Analysis : The rate of the reaction is calculated from the linear phase of the fluorescence curve. The IC50 values are determined by plotting the percent inhibition against the compound concentration.
Cellular Target Engagement Assay
Western blotting can be used to confirm the engagement of this compound with USP7 in a cellular context by observing the levels of downstream pathway proteins.
-
Cell Culture and Treatment : Cancer cell lines (e.g., HCT116, U2OS) are cultured and treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis : Cells are harvested and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay.
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for USP7, MDM2, p53, and a loading control (e.g., actin).
-
Detection and Analysis : Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative changes in protein levels upon treatment with this compound.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [patrinum.ch]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of FT671 and Nutlin-3a: Two Distinct Approaches to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, often hailed as the "guardian of the genome."[1][2] In many cancers where p53 itself is not mutated, its function is suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] Consequently, reactivating the p53 pathway is a major goal in cancer therapy. This guide provides a comparative analysis of two prominent small molecules, FT671 and nutlin-3a, which achieve p53 activation through distinct mechanisms. This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), while nutlin-3a directly antagonizes the p53-MDM2 interaction.
Mechanism of Action: Indirect vs. Direct p53 Stabilization
This compound and nutlin-3a represent two different strategies to rescue p53 from MDM2-mediated suppression.
This compound operates indirectly. It is a potent, non-covalent inhibitor of USP7, an enzyme that deubiquitinates and stabilizes MDM2.[5] By inhibiting USP7, this compound leads to the ubiquitination and subsequent degradation of MDM2.[5] The reduction in MDM2 levels allows p53 to accumulate, leading to the transcription of its target genes and subsequent anti-tumor effects.[5]
Nutlin-3a , conversely, acts directly on the p53-MDM2 interface. It is a small-molecule inhibitor that occupies the p53-binding pocket on MDM2, physically preventing the interaction between the two proteins.[6][7] This disruption liberates p53 from MDM2's negative control, leading to its stabilization and the activation of downstream signaling pathways that induce cell cycle arrest or apoptosis.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
FT671 Efficacy: A Comparative Analysis in p53-Mutant vs. p53-Wildtype Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
FT671, a selective and non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a promising therapeutic agent in oncology. Its mechanism of action is intrinsically linked to the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is frequently dysregulated in human cancers. This guide provides a comprehensive comparison of this compound's efficacy in cancer cells with differing p53 status, supported by preclinical experimental data.
Mechanism of Action: The p53-MDM2 Axis
In normal cells, the tumor suppressor protein p53 is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53. In cancer cells with wildtype p53, this compound inhibits USP7, leading to the destabilization and subsequent degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, which in turn transcriptionally activates its target genes, such as CDKN1A (encoding p21), to induce cell cycle arrest and apoptosis.
Efficacy in p53-Wildtype Cancer Cells
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in cancer cell lines harboring wildtype p53.
In Vitro Efficacy
Treatment of p53-wildtype cancer cell lines, including HCT116 (colorectal carcinoma), U2OS (osteosarcoma), and MM.1S (multiple myeloma), with this compound leads to a dose-dependent increase in p53 protein levels and the subsequent induction of p53 target genes. This activation of the p53 pathway culminates in potent inhibition of cell proliferation.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | Wildtype | 33 |
In Vivo Efficacy
In a xenograft mouse model using the p53-wildtype MM.1S multiple myeloma cell line, daily oral administration of this compound resulted in a significant and dose-dependent inhibition of tumor growth. The treatment was well-tolerated, with no significant body weight loss observed in the treated mice.
Efficacy in p53-Mutant Cancer Cells
The efficacy of this compound in cancer cells with mutated p53 is more nuanced and appears to be context-dependent, potentially involving p53-independent mechanisms.
p53-Independent Activity
Evidence suggests that this compound can exert anti-cancer effects in certain p53-mutant settings. In the IMR-32 neuroblastoma cell line, which harbors a p53 mutation, this compound treatment led to the degradation of the N-Myc oncoprotein, a known USP7 substrate. This indicates a potential therapeutic avenue for tumors driven by N-Myc, irrespective of their p53 status.
Role of the p53 Pathway in this compound Sensitivity
Conversely, studies in NRAS-mutant melanoma suggest that a functional p53 pathway contributes to the efficacy of this compound. In this context, inactivation of the p53 signaling pathway was shown to confer resistance to this compound. While there was a trend towards lower IC50 values for this compound in NRAS-mutant melanoma cells, this was not statistically significant, highlighting the complexity of predicting response based on p53 status alone.
At present, direct comparative studies with extensive panels of p53-wildtype and p53-mutant cell lines of the same cancer origin are limited. The available data suggests that while the primary mechanism of this compound is potent reactivation of the p53 pathway in wildtype cells, p53-independent mechanisms may contribute to its activity in some p53-mutant cancers.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound mechanism in p53-wildtype cells.
Caption: Potential p53-independent mechanism of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, p21, N-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MM.1S) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or vehicle control daily.
-
Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
This compound demonstrates significant promise as an anti-cancer agent, particularly in tumors harboring wildtype p53. Its ability to reactivate the p53 tumor suppressor pathway provides a clear and potent mechanism for inducing cancer cell death. While the efficacy of this compound in p53-mutant cancers is less defined and may rely on p53-independent mechanisms such as the degradation of N-Myc, further research is warranted to fully elucidate its therapeutic potential across a broader range of cancer genotypes. The selection of patient populations for clinical trials of this compound will likely benefit from careful consideration of the p53 mutation status and potentially other biomarkers related to USP7's diverse functions.
In Vivo Efficacy of FT671 in Multiple Myeloma: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of FT671, a novel USP7 inhibitor, with established cancer therapies, bortezomib and lenalidomide, in a multiple myeloma xenograft model. The information is supported by experimental data to inform preclinical research and development decisions.
This compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cancer progression, including the oncoprotein MDM2.[3] By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of the tumor suppressor protein p53.[3][4] This reactivation of p53 triggers the transcription of its target genes, such as the cell cycle inhibitor p21, ultimately leading to tumor cell cycle arrest and apoptosis.[4] Preclinical studies have demonstrated the in vivo anti-tumor activity of this compound in a multiple myeloma xenograft model.[4]
Comparative In Vivo Performance in MM.1S Xenograft Model
The following table summarizes the in vivo efficacy of this compound, bortezomib, and lenalidomide in combination with dexamethasone in the MM.1S multiple myeloma xenograft mouse model. It is important to note that the data presented below is compiled from separate studies and does not represent a head-to-head comparison.
| Therapy | Dosing Regimen | Key Outcomes | Reference |
| This compound | 100 mg/kg, oral gavage, daily | Significant dose-dependent inhibition of tumor growth. Well-tolerated with no significant weight loss.[4] | [4] |
| 200 mg/kg, oral gavage, daily | More pronounced, dose-dependent inhibition of tumor growth compared to the 100 mg/kg dose. Well-tolerated.[4] | [4] | |
| Bortezomib | 0.4 mg/kg, subcutaneous, twice weekly | Significant inhibition of tumor growth. | |
| Lenalidomide + Dexamethasone | Lenalidomide: 10 mg/kg, intraperitoneal, dailyDexamethasone: 0.5 mg/kg, intraperitoneal, daily | Significant reduction in tumor volume compared to vehicle control. | [1] |
Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice.[4]
-
Cell Line: MM.1S multiple myeloma cells were implanted subcutaneously.[4]
-
Treatment: Once tumors were established, mice were randomized into treatment groups. This compound was administered daily via oral gavage at doses of 100 mg/kg and 200 mg/kg.[4] A vehicle control group was also included.
-
Endpoints: Tumor growth was monitored regularly. Body weight was measured to assess toxicity.[4] At the end of the study, tumors were collected for pharmacodynamic analysis, including western blotting for p53 levels.[4]
Bortezomib In Vivo Efficacy Study
-
Animal Model: CB-17 SCID mice.
-
Cell Line: MM.1S multiple myeloma cells were injected subcutaneously.
-
Treatment: After measurable tumors were detected, animals were treated with bortezomib at a dose of 0.4 mg/kg via subcutaneous injection twice a week (every Monday and Thursday). A vehicle-alone group served as the control.
-
Endpoints: Tumor volume was assessed in two dimensions every two days. Animal survival was also monitored.
Lenalidomide + Dexamethasone In Vivo Efficacy Study
-
Animal Model: Female SCID mice.[1]
-
Cell Line: Human lambda light chain (Hu-Igλ) secreting MM.1S myeloma cells were xenografted.[1]
-
Treatment: Once tumors reached a median volume of approximately 200 mm³, mice were randomized to receive either vehicle (DMSO), lenalidomide (10 mg/kg, intraperitoneal injection) and dexamethasone (0.5 mg/kg, intraperitoneal injection) for 10 consecutive days.[1]
-
Endpoints: Tumor volume was estimated every 4 days.[1] Secretion of Hu-Igλ in mice sera was measured by ELISA as a biomarker of tumor burden.[1] Mouse weight was monitored to assess toxicity.[1]
Visualizing the Mechanism and Workflow
To further elucidate the biological rationale and experimental design, the following diagrams illustrate the this compound signaling pathway and a representative in vivo experimental workflow.
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded natural killer cells potentiate the antimyeloma activity of daratumumab, lenalidomide, and dexamethasone in a myeloma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Allosteric Inhibition Mechanism of FT671: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric USP7 inhibitor FT671 with other alternative inhibitors, supported by experimental data. The focus is on validating the allosteric inhibition mechanism of this compound and highlighting its performance characteristics against covalent and older-generation inhibitors.
Comparative Analysis of USP7 Inhibitors
The ubiquitin-specific protease 7 (USP7) has emerged as a critical target in oncology due to its role in regulating the stability of key proteins involved in tumorigenesis, most notably the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor. Inhibition of USP7 leads to the destabilization of MDM2, subsequent stabilization of p53, and activation of p53-mediated apoptosis in cancer cells.[1] this compound is a potent, non-covalent, and selective allosteric inhibitor of USP7.[2]
This guide compares this compound with three other USP7 inhibitors:
-
FT827: A covalent inhibitor that, like this compound, targets a dynamic pocket near the catalytic center of USP7.[2]
-
P22077: An older, less potent, and selective USP7 inhibitor.[2]
-
HBX41108: Another earlier-generation USP7 inhibitor.[2]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and its comparators, highlighting the superior potency and binding affinity of this compound.
| Inhibitor | Type | Target | IC50 (nM) | Kd (nM) | Ki (µM) |
| This compound | Allosteric, Non-covalent | USP7 | 52[2] | 65[2] | - |
| FT827 | Covalent | USP7 | - | 7800[2] | 4.2[3] |
| P22077 | Catalytic | USP7 | ~20,000-40,000[2] | - | - |
| HBX41108 | Catalytic | USP7 | 25,000-50,000[2] | - | - |
Validating the Mechanism of Action: Experimental Insights
The allosteric inhibition mechanism of this compound has been validated through a series of biochemical, cellular, and structural biology experiments.
Biochemical Validation: In Vitro USP7 Activity Assay
The inhibitory activity of this compound on USP7 was quantified using a fluorescence-based in vitro assay. This assay measures the cleavage of a fluorogenic ubiquitin-rhodamine 110 substrate by recombinant USP7. The increase in fluorescence upon cleavage is proportional to USP7 activity, and the reduction in this signal in the presence of an inhibitor allows for the determination of its IC50 value.[4]
Cellular Validation: p53 Stabilization and Target Gene Expression
Western blot analysis of cancer cell lines treated with this compound demonstrated a dose-dependent increase in p53 protein levels and a decrease in MDM2 levels. This is consistent with the proposed mechanism of USP7 inhibition leading to MDM2 destabilization. Furthermore, quantitative real-time PCR (qRT-PCR) analysis revealed the upregulation of p53 target genes, such as CDKN1A (p21) and PUMA, confirming the functional activation of the p53 pathway in response to this compound treatment.
Structural Validation: Co-crystallization and X-ray Crystallography
The co-crystal structure of this compound in complex with the USP7 catalytic domain revealed that the inhibitor binds to a dynamic, allosteric pocket near the catalytic triad.[2] This binding mode sterically hinders the access of the ubiquitin C-terminus to the active site, thereby preventing deubiquitination. This structural evidence provides a definitive validation of the allosteric inhibition mechanism.
Experimental Protocols
In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against USP7.
Materials:
-
Recombinant human USP7 catalytic domain (USP7cd)
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 100 nL of the compound dilutions to the assay plate wells.
-
Prepare a 2X enzyme solution by diluting recombinant USP7cd to 2 nM in Assay Buffer.
-
Prepare a 2X substrate solution by diluting Ubiquitin-Rhodamine 110 to 200 nM in Assay Buffer.
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for p53 and MDM2 Levels
Objective: To assess the effect of a test compound on the protein levels of p53 and MDM2 in cultured cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Co-crystallization of USP7 with an Inhibitor
Objective: To determine the three-dimensional structure of USP7 in complex with an inhibitor.
Materials:
-
Purified recombinant USP7 catalytic domain
-
Inhibitor of interest
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop)
-
Microscope
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Concentrate the purified USP7 protein to a suitable concentration (e.g., 10 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor for at least 1 hour on ice to allow for complex formation.
-
Set up crystallization trials by mixing the protein-inhibitor complex with various crystallization screen solutions in crystallization plates.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
Once crystals appear, optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.
-
Analyze the electron density maps to confirm the binding mode of the inhibitor.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for validating its allosteric inhibition.
Caption: The USP7-p53 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for validating the allosteric inhibition of this compound.
References
A Head-to-Head Battle: Small Molecule Inhibitor FT671 Versus Genetic Knockdown for Targeting USP7
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target. Its role in regulating the stability of key oncoproteins and tumor suppressors, most notably the p53-MDM2 axis, has spurred the development of various inhibitory strategies. This guide provides an in-depth, objective comparison of two prominent approaches for USP7 inhibition: the selective small molecule inhibitor FT671 and genetic knockdown techniques such as siRNA and shRNA. This analysis is intended for researchers, scientists, and drug development professionals to inform their experimental design and therapeutic strategies.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective, non-covalent inhibitor of USP7.[1] It binds to a dynamic pocket within the catalytic domain of USP7, preventing the enzyme from deubiquitinating its substrates.[1] This leads to the destabilization and subsequent degradation of USP7 substrates, including the E3 ubiquitin ligase MDM2. The degradation of MDM2 results in the stabilization and activation of the tumor suppressor p53, triggering downstream anti-tumor effects such as cell cycle arrest and apoptosis.[1]
Genetic knockdown of USP7, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), aims to reduce the cellular levels of USP7 protein. By targeting USP7 mRNA for degradation, these techniques prevent the translation of the USP7 protein. The resulting depletion of USP7 phenocopies the effects of small molecule inhibition, leading to the destabilization of its substrates and the activation of downstream signaling pathways like the p53 pathway.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and USP7 genetic knockdown across various cancer cell lines. It is important to note that direct side-by-side comparisons in the same study are limited, and experimental conditions may vary between different research reports.
Table 1: Effect on Cell Viability
| Approach | Cell Line | Metric | Value | Reference |
| This compound | MM.1S (Multiple Myeloma) | IC50 | 33 nM | [1] |
| USP7 Knockdown (shRNA) | Neuroblastoma Cell Lines | Cell Growth | Significantly Reduced | [2] |
| USP7 Knockdown (siRNA) | HCT116 (Colorectal Carcinoma) | Cell Viability | Significantly Inhibited | [3] |
Table 2: Impact on the p53-MDM2 Pathway
| Approach | Cell Line | Target Protein | Effect | Reference |
| This compound | HCT116 (Colorectal Carcinoma) | p53 | Increased Levels | [1][4] |
| MDM2 | Decreased Levels (prolonged treatment) | [1] | ||
| U2OS (Osteosarcoma) | p53 | Increased Levels | [1][4] | |
| USP7 Knockdown (shRNA) | Neuroblastoma Cell Lines | p53 | Increased Expression | [2] |
| MDM2 | Decreased Expression | [2] | ||
| USP7 Knockdown | HCT116, U2OS | p53 | Stabilization | [1] |
| p21 | Induction | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
